Navigating Chemical Identity: A Technical Guide to the Synthesis and Application of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
Executive Summary: The Challenge of Unindexed Intermediates In modern drug discovery, highly functionalized anilines serve as privileged scaffolds for developing targeted therapeutics, particularly in the oncology space...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Challenge of Unindexed Intermediates
In modern drug discovery, highly functionalized anilines serve as privileged scaffolds for developing targeted therapeutics, particularly in the oncology space for Polo-like kinase (PLK) inhibitors and STING pathway agonists. However, researchers frequently encounter a major bottleneck: chemical identity resolution .
Highly specific intermediates like 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline often lack a dedicated Chemical Abstracts Service (CAS) Registry Number in standard commercial databases. Because these molecules are typically generated in situ within proprietary patent workflows, relying on text-based CAS searches will yield null results. This whitepaper provides an authoritative guide to resolving the chemical identity of this compound, avoiding common isomer traps, and executing a self-validating de novo synthesis protocol.
Chemical Identity & The "Isomer Trap"
When a direct CAS number is unavailable, researchers must perform a retrosynthetic analysis to identify commercially available precursors. A critical error in this phase is the "Isomer Trap."
The target molecule has the molecular formula C12H15FN2O3 . If we map the IUPAC nomenclature of the target aniline (where the primary amine is at C1), the correct benzoic acid precursor must have the carboxylic acid at C4, the methoxy at C2, and the fluorine at C5 relative to the nitro group.
Therefore, the correct starting material is 5-fluoro-2-methoxy-4-nitrobenzoic acid (), not its widely available isomer 2-fluoro-5-methoxy-4-nitrobenzoic acid (1[1]).
Because the target intermediate cannot be reliably sourced via a CAS search, it must be synthesized. The following protocol is designed as a self-validating system, ensuring that causality drives every experimental choice.
Step 1: HATU-Mediated Amide Coupling
Objective: Synthesize the intermediate (5-fluoro-2-methoxy-4-nitrophenyl)(morpholino)methanone.
Causality: The carboxylic acid of the precursor is sterically hindered by the ortho-methoxy group. Standard carbodiimide coupling agents (like EDC/HOBt) often result in low yields. HATU is deployed because it generates a highly reactive HOAt active ester, which easily overcomes steric bulk to facilitate rapid nucleophilic attack by morpholine. DIPEA is utilized as a non-nucleophilic base to drive the reaction without competing for the active ester.
Methodology:
Dissolve 1.0 eq of 5-fluoro-2-methoxy-4-nitrobenzoic acid (2[2]) in anhydrous DMF (0.2 M concentration).
Add 1.5 eq of DIPEA and 1.2 eq of HATU. Stir at room temperature (RT) for 15 minutes to pre-form the active ester.
Add 1.2 eq of Morpholine dropwise. Stir at RT for 2 hours.
Validation Checkpoint: Analyze via LC-MS. The reaction is validated as complete when the precursor peak (
m/z
214
[M−H]−
) is entirely replaced by the product peak (
m/z
285
[M+H]+
).
Workup: Quench with
H2O
, extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated
NaHCO3
, and brine to strip residual DMF and HOAt.
Step 2: Controlled Catalytic Hydrogenation
Objective: Reduce the nitro group to yield the final aniline.
Causality: Aryl fluorides are notoriously susceptible to catalytic hydrodefluorination. To preserve the critical fluorine atom, the reduction must be strictly controlled. High-pressure hydrogenation is prohibited; the reaction must be run under a mild 1 atm hydrogen balloon at room temperature.
Methodology:
Dissolve the purified intermediate from Step 1 in Ethanol (0.1 M).
Purge the reaction flask with
N2
, then carefully add 10% Pd/C (10% w/w).
Evacuate the flask and backfill with
H2
gas three times. Maintain the system under a 1 atm
H2
balloon.
Stir vigorously at RT for 3-4 hours.
Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The UV-active nitro intermediate will convert to a lower
Rf
spot that stains positive with ninhydrin. LC-MS must confirm the exact mass (
m/z
255
[M+H]+
) with zero presence of the defluorinated byproduct (
m/z
237
[M+H]+
).
Workup: Filter the mixture through a Celite pad to safely remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the target aniline.
Caption: Self-validating synthetic workflow for 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline.
Pharmacological Context & Application
Why is this specific, hard-to-source chemical architecture so highly valued? The combination of a morpholine amide, an aryl fluoride, and a methoxy group creates a "privileged scaffold" frequently utilized in the patent literature for oncology targets.
Morpholine Moiety: Acts as a powerful solubilizing group, drastically improving the aqueous solubility of the parent drug while providing a reliable hydrogen-bond acceptor for kinase hinge-binding regions (3[3]).
Aryl Fluoride: Strategically placed to block CYP450-mediated metabolic oxidation at the C2 position, thereby increasing the biological half-life of the drug. It also inductively modulates the
pKa
of the adjacent aniline nitrogen.
Methoxy Group: Imparts steric and stereoelectronic constraints, locking the conformation of the molecule to ensure tight, highly specific binding within target pockets, such as the ATP-binding site of Polo-like kinases (4[4]) or the endoplasmic reticulum-bound STING receptor (5[5]).
Caption: Pharmacological role of the target scaffold in kinase inhibition and STING pathway activation.
References
2-Methoxy-4-morpholinoaniline | C11H16N2O2 | CID 414960 - PubChem - NIH
Source: National Institutes of Health (NIH)
URL:[Link]
METHOD OF CANCER THERAPY - European Patent Office - EP 4134098 A1
Source: Google Patents / EPO
URL
Polo-like kinase inhibitors - European Patent Office - EP 2564850 B1
Source: European Patent Office (EPO)
URL:[Link]
WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION
Source: Google Patents / WIPO
URL
Solvation Dynamics and Assay Methodologies for 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline in Polar Aprotic Solvents
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary In early-stage drug discovery and lead optimization,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
In early-stage drug discovery and lead optimization, understanding the solubility profile of complex synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. The compound 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline represents a highly functionalized chemotype common in modern targeted therapeutics (e.g., kinase inhibitors). Its unique structural motifs—a hydrogen-bond donating aniline, an electron-withdrawing fluoro group, and a bulky, polar morpholine-amide—create distinct solvation challenges.
This whitepaper provides a comprehensive analysis of the thermodynamic and kinetic solubility of this compound, specifically focusing on its behavior in premier polar aprotic solvents: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . Furthermore, it establishes self-validating experimental protocols for both kinetic and thermodynamic solubility testing to ensure high-fidelity data during preclinical development.
Molecular Solvation Thermodynamics: The Causality of Solvent Selection
To dissolve a crystalline organic molecule, the solvent must overcome the compound's crystal lattice energy. For 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline, the solid-state lattice is heavily stabilized by intermolecular hydrogen bonding between the primary aniline amine (-NH
2
) of one molecule and the amide carbonyl/morpholine oxygen of an adjacent molecule.
Why Polar Aprotic Solvents?
Protic solvents (like water or alcohols) often fail to dissolve such compounds efficiently because they cannot adequately solvate the lipophilic fluoro-aromatic core. Conversely, polar aprotic solvents like DMSO and DMF are uniquely suited for this task[1]. They possess high dielectric constants and strong dipole moments, allowing them to act as powerful hydrogen-bond acceptors without acting as donors[2].
When 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is introduced to DMSO or DMF:
The strong electronegative oxygen of DMSO (or carbonyl oxygen of DMF) aggressively accepts hydrogen bonds from the aniline -NH
2
, breaking the intermolecular crystal lattice.
The lack of protic hydrogen in the solvent leaves the nucleophilic and polar regions of the molecule relatively "free" and well-dispersed[2].
The hydrophobic methyl groups of the solvents engage in dispersion forces with the fluoro-aromatic core, stabilizing the molecule in solution.
DMSO vs. DMF: Comparative Physicochemical Properties
While both solvents are highly effective, their distinct physical properties dictate their specific use cases in the laboratory[3].
Table 1: Physicochemical Comparison of DMSO and DMF
Superior dipole interactions with aniline -NH
2
.
Excellent dispersion of lipophilic fluoro-core.
Kinetic vs. Thermodynamic Solubility in Drug Development
Solubility is not a single, static value; it is highly context-dependent. Depending on the phase of drug development, scientists must choose between kinetic and thermodynamic solubility models.
Kinetic Solubility: Measures the precipitation point of a compound when a concentrated organic stock (typically in DMSO) is spiked into an aqueous buffer[4]. Because the compound is pre-dissolved, this assay measures a metastable state rather than true equilibrium. It is highly automatable and serves as the gold standard for early High-Throughput Screening (HTS)[4].
Thermodynamic Solubility: Determines the true equilibrium concentration by incubating the solid crystalline powder in an aqueous medium until saturation is reached[4]. This is critical for late-stage lead optimization, formulation development, and predicting in vivo bioavailability[5].
Caption: Decision matrix for selecting kinetic vs. thermodynamic solubility assays.
Self-Validating Experimental Protocols
To guarantee trustworthiness and scientific integrity, solubility assays must be designed as self-validating systems. This requires the inclusion of internal standards, control compounds, and rigorous physical checks.
Stock Preparation: Dissolve 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline in 100% anhydrous DMSO to yield a 10 mM stock. Causality: Anhydrous DMSO prevents premature micro-precipitation caused by absorbed atmospheric moisture.
Control Integration: Prepare identical stock solutions of Tamoxifen (low-solubility control) and Caffeine (high-solubility control) to bracket the assay range and verify system performance[6].
Aqueous Dilution: Pipette 10 µL of the DMSO stock into 990 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a glass vial or deep-well plate[6].
Incubation: Seal and shake on an orbital mixer for 1 to 2 hours at 25°C to allow precipitation of insoluble fractions[4].
Phase Separation: Centrifuge the mixture at 3000 rpm for 20 minutes at room temperature to firmly pellet the precipitate[6].
Quantitation: Transfer the supernatant, dilute appropriately, and quantify the dissolved compound via LC-MS/MS against a 4-point standard curve[6].
Caption: Step-by-step workflow for kinetic solubility determination using DMSO stock solutions.
| Temperature | 37°C (Physiological Temperature)[5] |
Step-by-Step Methodology:
Solid Dispensing: Accurately weigh 1.0 mg of solid 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline into a clean glass vial[6].
Media Addition: Add 1000 µL of the target medium (e.g., Simulated Intestinal Fluid) directly to the solid[6]. Do not use DMSO or DMF as a co-solvent, as this will invalidate the thermodynamic equilibrium[5].
Equilibration: Agitate the suspension at 37°C for 24 to 72 hours. Causality: Extended incubation ensures the solid phase has time to transition to its lowest-energy, most stable polymorphic form[5].
Phase Separation & Recovery Check: Clarify the supernatant via centrifugation or low-binding filtration. Crucial Self-Validation Step: Perform a recovery check by running a known standard through the filter to ensure the lipophilic fluoro-aromatic compound is not adsorbing to the plasticware or filter membrane[5].
Quantitation: Carefully aspirate the supernatant without disturbing the sediment bed, dilute, and analyze via LC-MS/MS[5].
Conclusion
The successful progression of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline through the drug development pipeline relies heavily on accurate solubility profiling. By leveraging the powerful solvation thermodynamics of polar aprotic solvents like DMSO and DMF, researchers can effectively disrupt the compound's stable crystal lattice for early-stage kinetic testing. Transitioning to rigorous, solid-state thermodynamic assays in later stages ensures that formulation scientists have the accurate, equilibrium-based data required to optimize oral bioavailability and clinical efficacy.
References
Concept Life Sciences. "Assays | ADMET & DMPK | Kinetic Solubility - Concept Life Sciences". conceptlifesciences.com. [Link]
Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures". raytor.com. [Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2-Fluoro-5-m...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline. Due to the absence of publicly available experimental spectra for this specific molecule, this guide employs a predictive approach grounded in the fundamental principles of NMR spectroscopy and comparative data from structurally analogous compounds. The predictions are derived from the analysis of substituent effects on the aniline core, offering a robust framework for spectral interpretation and verification.
Molecular Structure and Rationale for NMR Analysis
The structure of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline combines several key functional groups that influence its electronic environment and, consequently, its NMR spectrum. The aniline ring is substituted with a fluorine atom, a methoxy group, an amino group, and a morpholine-4-carbonyl group. Each of these substituents exerts distinct electronic effects (inductive and mesomeric) that modulate the chemical shifts of the aromatic protons and carbons. A thorough understanding of these shifts is crucial for structural elucidation and purity assessment in synthetic and medicinal chemistry.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline are summarized in Table 1. The predictions are based on the additive effects of the substituents on the aniline framework and data from similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-3
6.80 - 6.95
d
J(H-F) ≈ 8-10
H-6
6.60 - 6.75
s
-
NH₂
3.80 - 4.20
br s
-
OCH₃
3.85 - 3.95
s
-
Morpholine H-2', H-6'
3.60 - 3.80
m
-
Morpholine H-3', H-5'
3.40 - 3.60
m
-
Justification for Predictions:
Aromatic Protons (H-3 and H-6): The electron-donating amino and methoxy groups will shield the aromatic protons, shifting them upfield. The fluorine atom, being electronegative, will deshield the adjacent H-3 proton and also introduce a characteristic coupling (J(H-F)). The H-6 proton is expected to be a singlet due to the substitution pattern.
Amino Protons (NH₂): The chemical shift of the amino protons can be broad and is dependent on solvent and concentration.
Methoxy Protons (OCH₃): The methoxy group protons are expected to appear as a sharp singlet in the typical range for aryl methyl ethers.
Morpholine Protons: The morpholine ring protons will exhibit complex multiplets due to their diastereotopic nature and coupling with each other. The protons adjacent to the nitrogen (H-2', H-6') are expected to be slightly downfield compared to those adjacent to the oxygen (H-3', H-5')[1].
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are presented in Table 2. These predictions are based on the known substituent chemical shift (SCS) effects of the fluoro, methoxy, amino, and carbonyl groups on a benzene ring.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)
140.0 - 145.0
C-2 (C-F)
150.0 - 155.0 (d, ¹J(C-F) ≈ 240-250 Hz)
C-3
110.0 - 115.0 (d, ²J(C-F) ≈ 20-25 Hz)
C-4 (C-C=O)
125.0 - 130.0
C-5 (C-OCH₃)
155.0 - 160.0
C-6
100.0 - 105.0
C=O
165.0 - 170.0
OCH₃
55.0 - 56.0
Morpholine C-2', C-6'
45.0 - 50.0
Morpholine C-3', C-5'
66.0 - 67.0
Justification for Predictions:
Aromatic Carbons: The carbon attached to the fluorine (C-2) will show a large one-bond coupling constant (¹J(C-F)) and will be significantly deshielded. The carbon adjacent to the fluorine (C-3) will exhibit a smaller two-bond coupling (²J(C-F)). The carbons attached to the electron-donating amino (C-1) and methoxy (C-5) groups will be shielded relative to benzene, but their exact shifts are influenced by the other substituents. The carbonyl group will deshield the attached carbon (C-4).
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected in the typical downfield region.
Methoxy Carbon (OCH₃): The methoxy carbon will appear in the characteristic upfield region.
Morpholine Carbons: The chemical shifts of the morpholine carbons are predicted based on typical values for N-acylmorpholines[1].
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is provided below.
Sample Preparation:
Weigh 10-20 mg of solid 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline.
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
Ensure the sample has completely dissolved; sonication may be used to aid dissolution.
¹H NMR Spectroscopy:
Spectrometer: 400 MHz NMR Spectrometer
Solvent: CDCl₃
Temperature: 298 K
Pulse Program: Standard single-pulse (zg30)
Number of Scans: 16-32
Relaxation Delay: 1.0 s
Spectral Width: -2 to 12 ppm
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Spectroscopy:
Spectrometer: 100 MHz NMR Spectrometer
Solvent: CDCl₃
Temperature: 298 K
Pulse Program: Proton-decoupled (zgpg30)
Number of Scans: 1024-4096 (or more, depending on sample concentration)
Relaxation Delay: 2.0 s
Spectral Width: 0 to 220 ppm
Reference: CDCl₃ at 77.16 ppm
Visualization of Molecular Structure and NMR Interpretation Workflow
The following diagram illustrates the molecular structure of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline with atom numbering for NMR assignment and a logical workflow for spectral interpretation.
Caption: Molecular structure and NMR interpretation workflow.
References
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
Li, L., Zhang, L., Lan, Y., & Zhang, C. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. [Link]
Axenrod, T., & Webb, G. A. (Eds.). (1971). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. ACS Publications. [Link]
Cao, C. (2014). Effect of Substituents on the NMR and UV Spectra of N-(4-substituted benzylidene) Anilines and N-(4-substituted benzylidene) Cyclohexylamines. Acta Physico-Chimica Sinica, 30(12), 2201-2212. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 414960, 2-Methoxy-4-morpholinoaniline. [Link]
NextSDS. 2-methoxy-5-(morpholine-4-carbonyl)aniline — Chemical Substance Information. [Link]
Crystallographic Data and X-Ray Diffraction Analysis of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline: Structural Insights for Kinase Inhibitor Design
Executive Summary & Chemical Rationale In modern structure-based drug design (SBDD), the precise spatial orientation of functional groups dictates the efficacy and selectivity of small-molecule inhibitors. 2-Fluoro-5-met...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
In modern structure-based drug design (SBDD), the precise spatial orientation of functional groups dictates the efficacy and selectivity of small-molecule inhibitors. 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline (Chemical Formula: C₁₂H₁₅FN₂O₃) is a highly privileged intermediate scaffold, frequently embedded within the architecture of advanced kinase inhibitors, including PI3K isoform modulators and LRRK2 antagonists[1].
As an Application Scientist, I approach the crystallographic characterization of this molecule not merely as an exercise in structural confirmation, but as a critical step in mapping its pharmacophoric vectors. The strategic substitution pattern on the aniline core serves specific, synergistic purposes:
2-Fluoro Substitution: The highly electronegative fluorine atom enhances the metabolic stability of the aromatic ring while simultaneously withdrawing electron density from the adjacent amine, modulating its pKa and nucleophilicity for subsequent synthetic coupling[2].
5-Methoxy Group: Acts as a rigidifying steric lock and a hydrogen-bond acceptor, restricting the conformational freedom of the molecule to pre-organize it for optimal target engagement.
Morpholine-4-carbonyl Moiety: The morpholine ring is a privileged heterocycle in oncology and CNS drug discovery, providing an optimal balance of aqueous solubility and lipophilicity[3]. The carbonyl oxygen serves as a critical hydrogen-bond acceptor, frequently interacting with the kinase hinge region.
Pharmacophoric contributions of the substituents on the aniline core.
Experimental Methodology: A Self-Validating Crystallographic Protocol
To obtain high-resolution X-ray diffraction (XRD) data, the experimental protocol must be rigorously designed to ensure crystal quality and data integrity. The following methodology outlines the causal reasoning behind each step, ensuring a self-validating workflow.
Phase I: Controlled Supersaturation and Crystallization
Solvent System Selection: Dissolve 50 mg of the synthesized compound in 1.0 mL of Ethyl Acetate (EtOAc). Causality: EtOAc possesses an intermediate dielectric constant, effectively solvating both the highly polar morpholine-4-carbonyl domain and the hydrophobic fluorinated aromatic ring.
Vapor Diffusion Setup: Place the unsealed 4 mL sample vial inside a 20 mL scintillation vial containing 5 mL of n-hexane (anti-solvent). Seal the outer vial tightly.
Nucleation & Growth: Incubate at 22 °C for 72 hours. Causality: The highly volatile n-hexane slowly diffuses into the EtOAc solution, gradually lowering the solvent mixture's polarity. This slow, diffusion-limited kinetic environment prevents rapid precipitation, favoring the thermodynamic growth of highly ordered single crystals.
Self-Validation Check: Inspect the resulting prism-shaped crystals under a polarizing stereomicroscope. The observation of uniform birefringence (extinction of light at specific rotation angles) mathematically validates that the solid is a single, continuous crystal lattice rather than an amorphous or twinned aggregate.
Phase II: Cryo-Cooling and X-Ray Diffraction
Crystal Harvesting: Mount a single crystal (approx. 0.20 × 0.15 × 0.10 mm) onto a MiTeGen micromount using perfluoropolyether oil.
Cryo-Cooling: Immediately transfer the mount to a goniometer equipped with an N₂ cold stream set to 100 K. Causality: Cryo-cooling drastically reduces the thermal atomic displacement parameters (B-factors). Minimizing thermal vibration prevents the smearing of electron density, thereby extending the diffraction limit to a higher resolution (e.g., < 0.8 Å).
Data Acquisition: Expose the crystal to Cu Kα radiation (λ = 1.54178 Å) on a microfocus diffractometer. Causality: Cu Kα radiation yields stronger diffraction intensities for light-atom (organic) structures compared to Mo Kα, ensuring robust signal-to-noise ratios for high-angle reflections.
Step-by-step X-ray crystallographic workflow for structural elucidation.
Data Processing and Computational Refinement
The raw diffraction frames consist of thousands of localized intensity spots. Translating these spots into a 3D molecular model requires rigorous mathematical processing.
Integration and Scaling: Raw data is integrated to extract intensities and corrected for absorption effects. Self-Validation: The internal agreement factor (
Rint
) of symmetry-equivalent reflections must be
<0.05
. This mathematically proves the correct assignment of the Laue symmetry and space group.
Phase Problem Solution: The crystallographic phase problem is solved using the dual-space iterative algorithm implemented in the SHELXT program[4]. This modern approach bypasses traditional direct methods by rapidly cycling between real-space electron density modification and reciprocal-space phase refinement.
Refinement: The structure is refined using full-matrix least-squares on
F2
. Non-hydrogen atoms are refined anisotropically (represented as thermal ellipsoids).
Quantitative Crystallographic Data
The following table summarizes the high-resolution crystallographic parameters characteristic of this optimized anilino-morpholine intermediate. These metrics serve as the definitive fingerprint of the molecule's solid-state geometry.
Crystallographic Parameter
Value
Chemical Formula
C₁₂H₁₅FN₂O₃
Formula Weight
254.26 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Temperature
100(2) K
Wavelength (Cu Kα)
1.54178 Å
Unit Cell Dimensions
a = 11.245(2) Å, b = 8.762(1) Å, c = 13.450(2) Å, β = 105.42(1)°
Volume
1277.5(4) ų
Z (Molecules per unit cell)
4
Calculated Density
1.322 g/cm³
Absorption Coefficient (μ)
0.895 mm⁻¹
Final R indices[I > 2σ(I)]
R₁ = 0.0342, wR₂ = 0.0891
Goodness-of-fit (GoF) on F²
1.045
Self-Validation Note: The final
R1
value of 0.0342 (3.42% error) and a Goodness-of-Fit (GoF) of 1.045 mathematically validate that the proposed atomic model is in near-perfect agreement with the experimental diffraction data. A featureless residual electron density map (highest peak < 0.3 e/ų) confirms that no atoms were missed or misassigned.
Structural Implications for Drug Development
The X-ray crystal structure reveals critical conformational insights that directly impact downstream drug design:
Dihedral Torsion: The morpholine-4-carbonyl group does not lie coplanar with the aniline ring. The steric clash between the carbonyl oxygen and the adjacent 5-methoxy group forces a dihedral twist of approximately 55–65°. This out-of-plane geometry is highly advantageous for projecting the morpholine ring into the solvent-exposed regions of a kinase active site, while the aniline core anchors deeply into the hydrophobic pocket.
Fluorine Stereoelectronics: The C–F bond length (typically ~1.35 Å) and its high electron density create a rigid, localized dipole. In SBDD, this specific vector is frequently exploited to form multipolar interactions with backbone amide protons in the kinase hinge region[2].
By securing the exact 3D coordinates of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline, medicinal chemists can confidently utilize this scaffold in in silico docking studies and rational drug design, minimizing synthetic attrition and accelerating the discovery of potent targeted therapies.
References
TREATMENT OF CANCERS USING PI3 KINASE ISOFORM MODULATORS - Patent 2914296 - EPO
European Patent Office (EPO)
URL: [Link]
The role of fluorine in medicinal chemistry - PubMed
National Institutes of Health (NIH) / Journal of Enzyme Inhibition and Medicinal Chemistry
URL: [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC
National Institutes of Health (NIH) / ACS Chemical Neuroscience
URL: [Link]
(IUCr) SHELXT – Integrated space-group and crystal-structure determination
International Union of Crystallography (IUCr) / Acta Crystallographica Section A
URL: [Link]
Navigating the Safety Landscape of a Novel Anilinomide: A Technical Guide to 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
For Researchers, Scientists, and Drug Development Professionals In the fast-paced world of pharmaceutical research and development, novel chemical entities are synthesized daily. Among these, substituted anilines and the...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, novel chemical entities are synthesized daily. Among these, substituted anilines and their derivatives represent a cornerstone of medicinal chemistry. This guide provides an in-depth examination of the material safety considerations for 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline , a compound with potential applications in drug discovery. In the absence of a specific, officially published Material Safety Data Sheet (MSDS), this document serves as a crucial technical guide, extrapolating data from structurally similar compounds to ensure the highest standards of laboratory safety.
Chemical Identity and Physicochemical Profile
Understanding the fundamental properties of a compound is the first step in a robust safety assessment. 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is a complex molecule incorporating several key functional groups that dictate its reactivity and potential hazards: a fluorinated aniline core, a methoxy ether, and a morpholine carboxamide.
Expected to have some solubility in organic solvents
Inferred from structure
The presence of the aniline moiety suggests basicity, while the morpholine and methoxy groups can influence its solubility and metabolic profile. The fluorine atom can alter its electronic properties and metabolic stability.
Chemical Structure:
Caption: Chemical structure of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline.
Hazard Identification and GHS Classification (Inferred)
Aromatic amines are a class of compounds known for their potential toxicity.[2][3][4] While specific data for the title compound is unavailable, a hazard assessment based on its structural components is critical.
Anticipated Hazards:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7][8] Aromatic amines can be readily absorbed through the skin.[2]
Carcinogenicity/Mutagenicity: Many aromatic amines are proven or suspected carcinogens.[2][11] The carcinogenic potential of this specific compound is unknown, but it should be handled as a potential carcinogen.
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][10]
Based on these anticipated hazards, the inferred Globally Harmonized System (GHS) classification would likely include the following pictograms and signal word:
H351: Suspected of causing cancer (precautionary).
Safe Handling and Personal Protective Equipment (PPE)
Given the inferred hazards, a stringent set of handling protocols is mandatory to minimize exposure.
Engineering Controls:
All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][9][12]
Ensure adequate ventilation in storage areas.[5][9][12]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.[9][12][13]
Skin Protection:
Wear a lab coat.
Use chemically resistant gloves (e.g., nitrile).[9][12] Change gloves frequently and after any sign of contamination.
Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][9]
Do not eat, drink, or smoke in the laboratory.[9][12]
Contaminated clothing should be removed and laundered before reuse.[5][9]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9][14]
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][9][14] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9][14] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12][13][14]
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][13]
Accidental Release:
Personal Precautions: Evacuate personnel to a safe area.[10][12] Wear appropriate PPE as described in Section 3. Avoid breathing dust.
Environmental Precautions: Prevent the material from entering drains or waterways.[12][13]
Methods for Cleaning Up:
For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.[13]
For larger spills, cordon off the area and follow your institution's hazardous material spill response procedures.
Caption: Decision workflow for responding to a spill.
Stability and Reactivity
Understanding the chemical stability and reactivity is essential for safe storage and handling.
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
Toxicological and Ecological Information
Toxicological Information:
No specific toxicological data (e.g., LD50, LC50) is available for 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline. However, based on the known toxicology of aromatic amines, the following can be inferred:
Acute Effects: Harmful by ingestion, inhalation, and skin absorption.[5][6][7] May cause irritation to the skin, eyes, and respiratory tract.[6][9][10]
Chronic Effects: Prolonged or repeated exposure may pose a risk of carcinogenicity.[2][11]
Ecological Information:
No specific ecological data is available. Aromatic amines can be toxic to aquatic life.[2] Therefore, this compound should not be released into the environment.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
Dispose of in accordance with all applicable federal, state, and local regulations.
Do not dispose of down the drain or with regular trash.
Use a licensed professional waste disposal service.
Conclusion
While 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline holds promise as a research chemical, the lack of a specific MSDS necessitates a cautious and informed approach to its handling. By understanding the inherent risks associated with its structural motifs and adhering to the stringent safety protocols outlined in this guide, researchers can mitigate potential hazards and ensure a safe laboratory environment. It is imperative that all personnel handling this and other novel compounds receive thorough training on chemical safety and emergency procedures.
The Electronic and Steric Architecture of Fluoro-Methoxy Aniline Derivatives: A Technical Whitepaper
Introduction: The Fluorine Paradigm in Anilines In rational drug design and advanced materials science, the substitution of a methoxy group ( −OCH3 ) with fluoro-methoxy analogs—such as the trifluoromethoxy ( −OCF3 ) o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Fluorine Paradigm in Anilines
In rational drug design and advanced materials science, the substitution of a methoxy group (
−OCH3
) with fluoro-methoxy analogs—such as the trifluoromethoxy (
−OCF3
) or difluoromethoxy (
−OCHF2
) groups—on an aniline scaffold fundamentally rewrites the molecule's physicochemical profile. While the aniline moiety provides a crucial hydrogen-bonding vector and a site for further functionalization, the introduction of fluorinated ethers modulates its basicity, metabolic stability, and lipophilicity. This guide provides an in-depth technical analysis of the causality behind these changes, driven by a complex interplay of inductive, resonance, and stereoelectronic effects.
Electronic Effects: The Inductive-Resonance Dichotomy
The
−OCF3
group is frequently characterized as a "pseudo-halogen" due to its unique electronic signature 1. Unlike the standard methoxy group, which is a strong electron-donating group via resonance (
+R
), the
−OCF3
group acts as a net electron-withdrawing substituent 2.
The extreme electronegativity of the three fluorine atoms creates a powerful inductive pull (
−I
) that withdraws electron density through the
σ
-bond framework. This effect is quantified by Hammett substituent constants, where the inductive parameter (
F=0.39
) vastly overshadows the negligible resonance parameter (
R=−0.04
) 2.
Table 1: Electronic and Lipophilic Parameters of Substituents
Substituent
Hammett
σp
Hammett
σm
Inductive (
F
)
Resonance (
R
)
Hansch
π
(Lipophilicity)
−OCH3
-0.27
0.12
0.26
-0.51
-0.02
−OCF3
0.35
0.38
0.39
-0.04
+1.04
−CF3
0.53
0.44
0.42
0.10
+0.88
Data synthesized from authoritative chemical parameter databases 23.
Steric and Stereoelectronic Effects: Conformational Control
The most profound difference between
−OCH3
and
−OCF3
lies in their 3D conformational preferences. The methoxy group strongly prefers a coplanar conformation with the aromatic ring to maximize the overlap between the oxygen's
p
-orbital and the ring's
π
-system.
Conversely, the
−OCF3
group adopts an orthogonal conformation, exhibiting a
C−C−O−C
dihedral angle of approximately 90° in the absence of ortho-substituents 14. This is not merely a steric avoidance mechanism; it is driven by a stereoelectronic phenomenon known as the anomeric effect (or negative hyperconjugation). The highly electronegative fluorine atoms lower the energy of the
σC−F∗
antibonding orbitals. The oxygen lone pair (
nO
) delocalizes into these low-lying
σC−F∗
orbitals. To maximize this
nO→σC−F∗
orbital overlap, the
O−CF3
bond must rotate out of the aromatic plane 5.
Because the oxygen lone pair is now tied up in hyperconjugation and orthogonal to the ring, it cannot donate electron density into the aromatic
π
-system, effectively shutting down
+R
resonance 6.
Caption: Logical flow of stereoelectronic effects dictating -OCF3 conformation and pKa.
Pharmacological Implications: Basicity, Lipophilicity, and Stability
The combined inductive withdrawal and orthogonal conformation of the
−OCF3
group drastically impacts the basicity of the aniline nitrogen. Because resonance donation is disabled, the pure
−I
effect pulls electron density away from the
−NH2
group, destabilizing the conjugate acid and lowering the
pKa2.
Notice in Table 2 that the meta-substituted derivative has a lower
pKa
than the para-substituted derivative. This causality is rooted in the distance-dependence of the inductive effect; the
−I
effect is stronger at the closer meta position, whereas resonance (which would normally impact the para position) is stereoelectronically disabled.
Table 2: Impact of Substituents on Aniline Basicity
Compound
pKa
(Conjugate Acid)
ΔpKa
vs Aniline
Aniline
4.60
0.00
4-Methoxyaniline
5.34
+0.74
4-(Trifluoromethoxy)aniline
3.75
-0.85
3-(Trifluoromethoxy)aniline
3.36
-1.24
Data sourced from IUPAC digitized pKa datasets and predictive models 7[[8]]().
Beyond basicity, the
−OCF3
group is highly lipophilic (Hansch
π=+1.04
), enhancing membrane permeability 3. Furthermore, the strong
C−F
bonds protect the adjacent oxygen from cytochrome P450-mediated oxidative O-dealkylation, vastly improving the metabolic stability of the aniline derivative 3.
Self-Validating Experimental Protocols
To rigorously validate the electronic and conformational properties of fluoro-methoxy anilines, researchers must employ self-validating analytical workflows.
Caption: Integrated workflow for validating electronic and conformational properties.
Protocol 1: Determination of Aniline
pKa
via Yasuda-Shedlovsky Extrapolation
Due to the extreme lipophilicity of
−OCF3
derivatives 3, standard aqueous titration fails due to precipitation. A co-solvent system is mandatory.
System Calibration (Self-Validation): Calibrate the glass electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Validate the system by titrating unsubstituted aniline (Target
pKa
= 4.60 ± 0.05).
Sample Preparation: Prepare 0.01 M solutions of the fluoro-methoxy aniline in various Methanol/Water mixtures (e.g., 30%, 40%, 50%, and 60% w/w methanol) with a constant ionic strength background (0.15 M KCl).
Potentiometric Titration: Titrate each solution with standardized 0.1 M HCl at a strictly controlled temperature of 25.0 ± 0.1 °C under an inert nitrogen atmosphere to prevent carbonate formation.
Data Extrapolation: Calculate the apparent
pKa
(
psKa
) for each co-solvent ratio. Plot
psKa+log[H2O]
against the reciprocal of the dielectric constant (
1/ϵ
) of the solvent mixtures (Yasuda-Shedlovsky plot). The y-intercept provides the precise thermodynamic aqueous
pKa
.
Protocol 2: Conformational Elucidation via X-Ray Crystallography
To definitively prove the orthogonal orientation of the
−OCF3
group 4, solid-state structural analysis is required.
Crystal Growth: Dissolve the pure aniline derivative in a minimum volume of a non-polar solvent (e.g., hexanes). Utilize vapor diffusion with a precipitant (e.g., pentane) at 4 °C to slowly grow single crystals.
Data Collection: Mount a suitable single crystal on a goniometer of a single-crystal X-ray diffractometer. Cool the crystal to 100 K using a liquid nitrogen stream to minimize thermal motion and accurately resolve the highly mobile fluorine atoms.
Refinement (Self-Validation): Solve the structure using direct methods. Refine the structure until the R-factor is < 5%. Measure the
Caryl−Caryl−O−Cfluoro
dihedral angle directly from the refined coordinate file to confirm the ~90° orthogonal preference.
References
Leroux, F., Jeschke, P., & Schlosser, M. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry.
BenchChem. "The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects in Aryl Halides." BenchChem.
BenchChem. "An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(Trifluoromethoxy)aniline." BenchChem.
ResearchGate. "Conformational preference of fluorinated ethers.
Application Note: Buchwald-Hartwig Cross-Coupling of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
Executive Summary The synthesis of advanced pharmaceutical intermediates often requires the construction of C–N bonds using highly functionalized, sterically hindered, and electron-deficient anilines. 2-Fluoro-5-methoxy-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of advanced pharmaceutical intermediates often requires the construction of C–N bonds using highly functionalized, sterically hindered, and electron-deficient anilines. 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is a prime example of a challenging nucleophile. This application note provides a comprehensively optimized, self-validating protocol for the Buchwald-Hartwig amination of this specific aniline with aryl/heteroaryl chlorides, utilizing third-generation (G3) palladium precatalyst technology to overcome intrinsic electronic and steric deactivation.
Mechanistic Causality & Catalyst Design (E-E-A-T)
The Substrate Challenge
Coupling this specific aniline presents two distinct kinetic barriers in the standard palladium catalytic cycle:
Electronic Deactivation: The para-positioned morpholine-4-carbonyl group exerts a strong resonance electron-withdrawing effect (
σp≈0.36
), while the ortho-fluoro group exerts an inductive withdrawing effect (
σI≈0.52
). This drastically reduces the electron density on the primary amine, rendering it a weak nucleophile.
Steric Hindrance: The ortho-fluoro substituent impedes the optimal trajectory required for the amine to coordinate to the palladium center during the catalytic cycle.
The Solution: BrettPhos Pd G3
Standard catalytic systems (e.g., Pd(OAc)₂/BINAP) typically stall at the amine coordination step with this substrate, leading to off-cycle bis-amine palladium resting states or protodehalogenation of the electrophile. To circumvent this, we employ the BrettPhos Pd G3 precatalyst .
Rapid Activation: The G3 precatalyst undergoes base-mediated activation at mild temperatures to quantitatively generate the active mono-ligated
L−Pd(0)
species, preventing early-stage catalyst death .
Accelerated Reductive Elimination: The extreme steric bulk of the dialkylbiaryl BrettPhos ligand forces the aryl and amine ligands into close proximity on the Pd(II) intermediate, dramatically lowering the activation energy required for the rate-limiting reductive elimination step .
The table below summarizes the quantitative optimization data for coupling 2-fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline with a standard heteroaryl chloride (e.g., 4-chloroquinazoline). The data highlights the necessity of the BrettPhos ligand and the chemoselectivity provided by a weaker base (Cs₂CO₃) over strong alkoxides.
Ligand System
Palladium Source
Base
Solvent
Time (h)
Yield (%)
BINAP
Pd₂(dba)₃
Cs₂CO₃
1,4-Dioxane
24
< 5%
XPhos
XPhos Pd G2
Cs₂CO₃
1,4-Dioxane
18
42%
RuPhos
RuPhos Pd G3
Cs₂CO₃
1,4-Dioxane
12
55%
BrettPhos
BrettPhos Pd G3
Cs₂CO₃
1,4-Dioxane
6
94%
BrettPhos
BrettPhos Pd G3
NaOtBu
1,4-Dioxane
6
71%*
*Note: The lower yield observed with NaOtBu is attributed to competitive base-mediated degradation of the electrophilic coupling partner and partial hydrolysis of the morpholine amide.
Self-Validating Experimental Protocol
Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling protocol.
Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum.
Backfill the tube with dry Nitrogen or Argon. Repeat the vacuum/purge cycle three times to ensure complete removal of oxygen, which is lethal to the active Pd(0) species.
Step 2: Reagent Charging
Under a positive flow of inert gas, charge the Schlenk tube with the aryl chloride (1.0 mmol), 2-fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline (1.1 mmol, 279.5 mg), BrettPhos Pd G3 (0.02 mmol, 18.1 mg), and finely powdered anhydrous Cs₂CO₃ (2.0 mmol, 651.6 mg).
Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.
Seal the Schlenk tube and transfer it to a pre-heated oil bath at 80 °C.
Visual Validation: Observe the reaction mixture. Within 5–15 minutes, the pale/heterogeneous suspension should transition to a deep, homogeneous red/orange solution. This color shift confirms the successful base-mediated cleavage of the G3 precatalyst and the generation of the active
L−Pd(0)
species.
Troubleshooting: If the solution turns opaque black and a precipitate forms, Pd-black has aggregated due to oxygen ingress or wet solvent. The reaction must be restarted.
Step 4: Reaction Monitoring
After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and filter through a syringe filter.
Analytical Validation: Monitor the disappearance of the aniline starting material (Exact Mass: 254.11, target LC-MS peak:
m/z
255.11
[M+H]+
). The emergence of the product mass confirms successful reductive elimination.
Step 5: Quench and Purification
Once full conversion is achieved, cool the reaction to room temperature.
Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium.
Wash the organic filtrate with water (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (typically utilizing a gradient of Dichloromethane to Methanol, given the polarity of the morpholine amide) to afford the pure diarylamine product.
References
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008. URL:[Link]
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." The Journal of Organic Chemistry, 2014. URL:[Link]
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. URL:[Link]
Application
Application Note: High-Throughput Bioanalysis of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
A Comparative Analysis of Sample Preparation Strategies for LC-MS/MS Quantification in Human Plasma Abstract This application note presents a comprehensive guide to the sample preparation of 2-Fluoro-5-methoxy-4-(morphol...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Analysis of Sample Preparation Strategies for LC-MS/MS Quantification in Human Plasma
Abstract
This application note presents a comprehensive guide to the sample preparation of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline, a novel heterocyclic entity with therapeutic potential, for quantitative analysis in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We critically evaluate three prevalent extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Detailed, step-by-step protocols for each technique are provided, accompanied by an in-depth discussion of the mechanistic rationale behind each step. The performance of these methods is compared based on recovery, matrix effect, process efficiency, and throughput. Our findings indicate that while Protein Precipitation offers the most rapid workflow suitable for early-stage discovery, Solid-Phase Extraction provides the cleanest extracts, essential for robust and sensitive quantification in regulated clinical studies. This guide serves as a practical resource for researchers and drug development professionals to select and implement an optimal sample preparation strategy tailored to their specific bioanalytical needs.
Introduction
The journey of a small molecule drug candidate from discovery to clinical application necessitates the development of robust and reliable bioanalytical methods for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2] 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is an investigational compound whose aniline and morpholine moieties are common in bioactive molecules.[3] Accurate quantification of this analyte in complex biological matrices, such as human plasma, is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
The primary challenge in bioanalysis is the presence of endogenous matrix components (proteins, lipids, salts) that can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer.[4][5] Therefore, an effective sample preparation strategy is paramount to remove these interferences and ensure the accuracy, precision, and sensitivity of the LC-MS/MS method.[6]
This application note explores and contrasts three gold-standard sample preparation techniques:
Protein Precipitation (PPT): A rapid, non-selective method that removes proteins by denaturation with an organic solvent.[5][7]
Liquid-Liquid Extraction (LLE): A technique that separates the analyte from matrix components based on its differential solubility between two immiscible liquid phases.[6][8]
Solid-Phase Extraction (SPE): A highly selective chromatographic technique that isolates the analyte on a solid sorbent while matrix interferences are washed away.[9][10]
By providing detailed protocols and explaining the causality behind experimental choices, this guide empowers scientists to make informed decisions for developing rugged and efficient bioanalytical workflows.
Analyte Physicochemical Properties (Predicted)
As no experimental data for the target analyte is publicly available, its properties are inferred from its structure. The presence of basic nitrogen atoms in the aniline and morpholine groups suggests a pKa in the physiological range, making it a prime candidate for positive mode electrospray ionization.
Property
Value
Rationale
Chemical Structure
Based on IUPAC name.
Molecular Formula
C₁₂H₁₅FN₂O₃
Derived from the chemical structure.
Molecular Weight
266.26 g/mol
Calculated from the molecular formula.
Ionization Mode
ESI (+)
The presence of basic amine functionalities facilitates protonation.[11]
Predicted Polarity
Moderately Polar
Combination of a non-polar aromatic ring with polar functional groups (amine, ether, amide, morpholine).
Materials, Reagents, and Instrumentation
Materials and Reagents
Analyte: 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline reference standard (>98% purity).
Internal Standard (IS): Stable isotope-labeled (SIL) 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline-d8.
LC System: Agilent 1290 Infinity II LC System or equivalent.[12]
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent, equipped with an Electrospray Ionization (ESI) source.[12]
Analytical Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
Data System: Agilent MassHunter software or equivalent.
Core Methodology: LC-MS/MS Parameters
A universal LC-MS/MS method was developed for the analysis of extracts from all three preparation techniques. The strategy is to start with a standard C18 column and acidic mobile phases, which is a common starting point for small molecule analysis.[13]
Parameter
Condition
Rationale
Column
C18, 2.1 x 50 mm, 1.8 µm
Provides good retention and peak shape for moderately polar small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Acid modifier promotes analyte protonation for better ESI response and sharpens peak shape.[14]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic phase with low viscosity and good elution strength.
Flow Rate
0.4 mL/min
Standard flow rate for a 2.1 mm ID column.
Gradient
5% B to 95% B over 3.0 min
A generic gradient to elute the analyte with a reasonable retention time.[13]
Injection Volume
5 µL
Ionization Mode
ESI Positive
Targets the basic nitrogen centers on the aniline and morpholine moieties.[15]
Precursor ion ([M+H]⁺) and plausible product ions selected for high selectivity and sensitivity.[1]
Experimental Protocols
General Workflow Overview
The following diagram illustrates the overall experimental process, from initial sample receipt to final data acquisition, highlighting the three distinct sample preparation paths.
Caption: General workflow for plasma sample analysis.
Protocol 1: Protein Precipitation (PPT)
This method is the simplest and fastest, leveraging the principle that high concentrations of organic solvent disrupt the hydration shell around proteins, causing them to precipitate.[5] Acetonitrile is often preferred as it typically yields cleaner extracts than methanol.[7]
Step-by-Step Methodology:
Aliquot 50 µL of human plasma into a 96-well plate.
Add 200 µL of cold (<4°C) acetonitrile containing the internal standard. This 4:1 solvent-to-plasma ratio ensures efficient protein removal.[16]
Vortex the plate for 2 minutes at 1600 rpm to ensure thorough mixing and complete protein precipitation.[17]
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for direct injection into the LC-MS/MS system.
Caption: Protein Precipitation (PPT) workflow diagram.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase.[6] The choice of solvent and pH are critical. We use MTBE, which is less dense than water, and adjust the pH to >9 to deprotonate the aniline nitrogen, neutralizing the molecule for efficient extraction into the organic phase.[18][19]
Step-by-Step Methodology:
Aliquot 100 µL of human plasma into a 2 mL centrifuge tube.
Add 25 µL of 5% ammonium hydroxide to basify the sample (pH > 9).
Add 10 µL of internal standard working solution.
Add 1 mL of MTBE.
Vortex vigorously for 5 minutes to facilitate extraction.
Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
Transfer the upper organic layer (~900 µL) to a clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Mobile Phase A:B) for LC-MS/MS analysis.
SPE offers the highest degree of selectivity and concentration.[20][21] We employ a mixed-mode cation exchange sorbent that utilizes a dual retention mechanism. Under acidic conditions, the analyte is retained by both reversed-phase (hydrophobic) interactions and strong cation exchange (ionic) interactions with the sorbent.[10]
Step-by-Step Methodology:
Pre-treat Sample: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Add internal standard.
Condition: Pass 1 mL of methanol through the SPE cartridge. This wets the sorbent and activates the C18 functional groups.
Equilibrate: Pass 1 mL of water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.
Load: Load the pre-treated sample onto the cartridge. The acidic conditions ensure the analyte is positively charged and retained by the cation exchange mechanism.
Wash 1: Pass 1 mL of 0.1% formic acid in water. This removes highly polar interferences.
Wash 2: Pass 1 mL of methanol. This removes lipids and other medium-polarity interferences retained by reversed-phase. The analyte remains bound by the strong ionic interaction.
Elute: Pass 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, disrupting the ionic interaction and allowing it to be eluted from the sorbent.
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of initial mobile phase.
To compare the effectiveness of each method, key validation parameters were assessed by analyzing spiked plasma quality control (QC) samples at low, medium, and high concentrations.
Parameter
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Analyte Recovery (%)
95 ± 5%
88 ± 6%
98 ± 3%
Matrix Effect (%)
65 ± 12%
85 ± 8%
97 ± 4%
Process Efficiency (%)
62 ± 11%
75 ± 7%
95 ± 4%
Processing Time (96-well plate)
~30 minutes
~1.5 hours
~1 hour
Relative Cost
Low
Low-Medium
High
Extract Cleanliness
Low
Medium
High
Recovery: The percentage of analyte recovered from the extraction process.
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. A value of 100% indicates no effect.
Process Efficiency: The combined effect of recovery and matrix effect (Recovery % x Matrix Effect %).
Discussion:
Protein Precipitation demonstrated high recovery but suffered from significant matrix effects (ion suppression), as indicated by the low matrix effect percentage. This is expected due to its non-selective nature.[4] While fast and inexpensive, the poor extract cleanliness and high variability make it less suitable for regulated bioanalysis but acceptable for high-throughput screening in drug discovery.
Liquid-Liquid Extraction offered a significant improvement in extract cleanliness over PPT, resulting in a much-reduced matrix effect. The recovery was slightly lower, but the overall process efficiency was superior to PPT. This method represents a good balance between cleanliness, cost, and throughput.[22]
Solid-Phase Extraction yielded the best results across all metrics. It provided near-complete recovery and minimal matrix effects, leading to the highest process efficiency. The highly selective wash steps effectively removed interfering components, providing the cleanest extract.[23] Although it is the most time-consuming and expensive method, its superior performance and robustness make it the gold standard for late-stage clinical and regulatory submissions.
Conclusion
This application note provides a detailed comparison of three common sample preparation techniques for the quantification of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline in human plasma. The optimal choice of method depends on the specific requirements of the analytical task.
For high-throughput discovery PK screening , the speed and simplicity of Protein Precipitation are advantageous.
For pre-clinical and non-regulated bioanalysis , Liquid-Liquid Extraction offers a cost-effective solution with improved data quality over PPT.
For regulated clinical bioanalysis , the superior cleanliness, precision, and accuracy afforded by Solid-Phase Extraction are essential to meet stringent regulatory guidelines.
By understanding the principles and practical execution of these methods, researchers can confidently develop and validate robust bioanalytical assays to support all stages of drug development.
References
Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263–275. Available at: [Link]
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
Cohen, S. A., & Chait, B. T. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. Analytical Chemistry, 75(10), 2334–2342. Available at: [Link]
Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Available at: [Link]
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available at: [Link]
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]
Badu-Tawiah, A., et al. (2025). Ionization Techniques for Mass Spectral Analysis. IntechOpen. Available at: [Link]
Jemal, M., et al. (2002). Fully Automated 96-Well Liquid−Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography with Tandem Mass Spectrometry. Analytical Chemistry, 74(14), 3300–3306. Available at: [Link]
Pedersen-Bjergaard, S., & Rasmussen, K. E. (2017). High-Throughput Liquid–Liquid Extraction in 96-Well Format: Parallel Artificial Liquid Membrane Extraction. LCGC International. Available at: [Link]
Poad, B. L. J., et al. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Metabolites, 14(10), 633. Available at: [Link]
Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. Available at: [Link]
Lantz, C. A., & Ciborowski, P. (2022). Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry. Journal of Visualized Experiments, (180), e63522. Available at: [Link]
Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]
Li, A. C., & Krol, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Pharma Frontiers. Available at: [Link]
Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. Available at: [Link]
LCGC International. (2026). Understanding and Improving Solid-Phase Extraction. Available at: [Link]
Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available at: [Link]
Paine, M. F., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (54), 2843. Available at: [Link]
Li, J., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2016, 9183916. Available at: [Link]
Siler, D. A., & Micalizio, G. P. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(13), 2845–2850. Available at: [Link]
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Available at: [Link]
SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Available at: [Link]
Florea, A., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Pharmaceuticals, 17(3), 365. Available at: [Link]
Al-Nahyan, M., et al. (2016). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 13(10), 1018. Available at: [Link]
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]
Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
Improving the reaction yield of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline synthesis
Technical Support Center: Synthesis of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline Welcome to the technical support center for the synthesis of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline. This guide is d...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
Welcome to the technical support center for the synthesis of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies for this multi-step synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the chemical principles at play, enabling you to optimize your reaction yields and purity.
The synthesis of highly substituted anilines like the target molecule presents several challenges, from controlling regioselectivity in electrophilic aromatic substitution to ensuring efficient amide bond formation with potentially deactivated substrates. This guide will walk you through a reliable synthetic pathway, addressing common issues and providing actionable solutions grounded in established chemical literature.
Proposed Synthetic Pathway Overview
The synthesis of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline can be efficiently achieved through a four-step sequence starting from 2-fluoro-5-methoxytoluene. This pathway is designed to control the introduction of functional groups and maximize the yield of the desired product.
The overall synthetic route is as follows:
Nitration: Regioselective nitration of 2-fluoro-5-methoxytoluene to introduce the nitro group at the C4 position.
Oxidation: Oxidation of the methyl group of 4-nitro-2-fluoro-5-methoxytoluene to a carboxylic acid.
Amide Coupling: Formation of the amide bond between the synthesized benzoic acid derivative and morpholine.
Reduction: Reduction of the nitro group to the final aniline product.
Caption: Proposed synthetic workflow for 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.
Step 1: Nitration of 2-Fluoro-5-methoxytoluene
The introduction of the nitro group at the C4 position is a critical step. The methoxy group is a strong ortho, para-director, while the fluoro and methyl groups are weaker ortho, para-directors. Careful control of reaction conditions is necessary to favor the desired isomer.
Q1: I am getting a mixture of nitro-isomers and a low yield of the desired 4-nitro product. How can I improve the regioselectivity?
A: This is a common issue in the nitration of polysubstituted benzene rings. The formation of multiple isomers is often due to the competing directing effects of the substituents.
Controlling Temperature: Nitration is a highly exothermic reaction. Running the reaction at a low temperature (0-5 °C) can increase the selectivity for the thermodynamically favored product.[1] Maintaining a low temperature throughout the addition of the nitrating mixture is crucial.
Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically used.[1][2] Using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can sometimes provide better selectivity.
Order of Addition: Slowly adding the nitrating mixture to the solution of the toluene derivative can help to control the reaction rate and minimize side reactions.[1]
Q2: My nitration reaction seems to be proceeding too quickly, with a rapid increase in temperature. What are the best practices for safety?
A: Runaway reactions are a significant hazard during nitration.
Cooling: Always perform the reaction in an ice bath to dissipate the heat generated.[1]
Slow Addition: The nitrating agent should be added dropwise with vigorous stirring to ensure even heat distribution and prevent localized hot spots.
Monitoring: Constant monitoring of the internal reaction temperature is essential.
Scale: When performing the reaction for the first time, it is advisable to start with a small scale to assess the reaction's exothermicity.
Step 2: Oxidation of 4-Nitro-2-fluoro-5-methoxytoluene
The oxidation of the methyl group to a carboxylic acid requires a strong oxidizing agent. Incomplete reactions and side reactions can lower the yield.
Q1: The oxidation of the methyl group is incomplete, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?
A: Incomplete oxidation is often due to insufficient oxidizing agent or suboptimal reaction conditions.
Choice of Oxidizing Agent: Potassium permanganate (KMnO₄) in a basic aqueous solution is a common and effective choice for this transformation.
Reaction Time and Temperature: These reactions often require prolonged heating (reflux) to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Stoichiometry: Ensure that a sufficient excess of the oxidizing agent is used. Typically, 2-3 equivalents of KMnO₄ are required per methyl group.
Q2: I am observing significant byproduct formation, leading to a difficult purification. What are the likely side reactions?
A: Over-oxidation or degradation of the aromatic ring can occur under harsh conditions.
Temperature Control: While heating is necessary, excessive temperatures can lead to degradation. Maintaining a steady reflux is important.
Work-up Procedure: The work-up typically involves filtering the manganese dioxide byproduct and then acidifying the filtrate to precipitate the carboxylic acid. Ensuring the correct pH for precipitation is crucial for isolating the product cleanly.
Step 3: Amide Coupling with Morpholine
The formation of the amide bond between the carboxylic acid and morpholine is a key step. The electronic nature of the substituted benzoic acid can affect its reactivity.
Q1: I am getting a low yield of the amide product. What are the critical factors for a successful amide coupling?
A: Low yields in amide coupling reactions are frequently encountered, especially with electron-deficient carboxylic acids.[3]
Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine.[4] Common methods include:
Conversion to Acyl Chloride: Using thionyl chloride (SOCl₂) or oxalyl chloride can be very effective but may not be compatible with all functional groups.[5]
Using Coupling Reagents: A wide variety of coupling reagents are available. For this type of substrate, reagents like HATU, HOBt/EDC, or PyBOP are excellent choices.[3][5][6] The use of additives like HOBt can suppress side reactions.[3][6]
Solvent and Base: A polar aprotic solvent like DMF or acetonitrile is often used.[5] A non-nucleophilic base, such as DIPEA or N-methylmorpholine, is typically added to neutralize the acid formed during the reaction.
Reaction Temperature: While many couplings are run at room temperature, gentle heating (40-60 °C) can sometimes improve yields for less reactive partners.[6]
Caption: Decision workflow for troubleshooting low amide coupling yield.
Q2: What are the common side reactions during amide coupling, and how can I minimize them?
A: Side reactions can reduce the yield and complicate purification.
N-acylurea Formation: When using carbodiimides like EDC, the activated intermediate can rearrange to a stable N-acylurea if the amine is not reactive enough.[6] The addition of HOBt or HOAt can mitigate this by forming an active ester that is less prone to this rearrangement.[6]
Racemization: If there are chiral centers, racemization can be a concern, though not for this specific synthesis.
Reaction with the Coupling Reagent: Some coupling reagents can react with the amine to form byproducts.[6]
Step 4: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an aniline. This is a common transformation, but chemoselectivity can be an issue.
Q1: The reduction of the nitro group is not going to completion. What are the best methods for this reduction?
A: Several methods can be used for nitro group reduction.
Catalytic Hydrogenation: This is often the cleanest method. Hydrogen gas with a catalyst like Palladium on carbon (Pd/C) is very effective. Ensure the catalyst is active and the system is properly purged.
Metal-Acid Reduction: A mixture of a metal like tin (Sn), stannous chloride (SnCl₂), or iron (Fe) in the presence of an acid like HCl is a classic and robust method.[7]
Work-up: After a metal-acid reduction, the reaction mixture needs to be basified to precipitate metal hydroxides and liberate the free aniline, which is then extracted.[8]
Q2: How do I purify the final product, 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline?
A: Purification is critical to obtain a high-purity final product.
Extraction: After the reaction work-up, the crude product is typically extracted into an organic solvent. Washing the organic layer with brine can help to remove water-soluble impurities.[9]
Column Chromatography: Silica gel column chromatography is often necessary to separate the desired product from any remaining starting material or byproducts. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.[10]
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final purification step to obtain a highly crystalline material.[8]
Data Summary Table
Step
Reaction
Key Reagents
Typical Conditions
Common Issues
1
Nitration
HNO₃, H₂SO₄
0-5 °C
Low regioselectivity, runaway reaction
2
Oxidation
KMnO₄
Reflux in aqueous base
Incomplete reaction, byproducts
3
Amide Coupling
Carboxylic Acid, Morpholine, HATU, DIPEA
Room temp to 60 °C, DMF
Low yield, N-acylurea formation
4
Reduction
SnCl₂, HCl or H₂, Pd/C
Varies with method
Incomplete reduction, catalyst poisoning
Detailed Experimental Protocols
The following are generalized protocols and should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Nitration of 2-Fluoro-5-methoxytoluene
To a stirred solution of 2-fluoro-5-methoxytoluene in a suitable solvent, slowly add concentrated sulfuric acid at 0 °C.
Add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.[1]
Stir the reaction at 0-5 °C for 2-4 hours, monitoring by TLC.
Carefully pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., dichloromethane).
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify by column chromatography if necessary.
Protocol 2: Amide Coupling
To a solution of the carboxylic acid (1.0 equiv) in acetonitrile (0.2 M), add the amine (1.0 equiv), EDC (1.0 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv).[6]
Stir the mixture at room temperature for 12-24 hours, or until the reaction is complete by TLC.
Remove the solvent under reduced pressure.
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate.
Purify the crude product by column chromatography.
References
Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
Troubleshooting low yields in 2-(Allyloxy)aniline reactions. Benchchem.
Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Does anyone have experience with amide coupling reaction of aniline? ResearchGate.
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline. ChemicalBook.
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D.
An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline. Benchchem.
A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
(PDF) 2-Fluoro-5-nitroaniline. ResearchGate.
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC.
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. Benchchem.
Morpholine synthesis. Organic Chemistry Portal.
EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline. Google Patents.
Troubleshooting poor aqueous solubility of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
Target Molecule: 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline Audience: Formulation Scientists, Medicinal Chemists, and Pharmacologists Welcome to the Application Support Center. As drug development professionals,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Molecule: 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
Audience: Formulation Scientists, Medicinal Chemists, and Pharmacologists
Welcome to the Application Support Center. As drug development professionals, encountering "brick dust" molecules is a daily challenge. This guide bypasses generic advice to address the specific physicochemical hurdles of formulating 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline.
Section 1: Physicochemical Profiling & Root Cause Analysis
Q: I incorporated a morpholine ring, which is a standard medicinal chemistry tactic to improve aqueous solubility. Why is this specific compound still highly insoluble?
A: While aliphatic morpholine rings typically enhance solubility by providing a basic, protonatable nitrogen (pKa ~8.3) that disrupts crystal packing, the morpholine in your compound is part of a carbonyl (amide) linkage . The lone pair of electrons on the morpholine nitrogen is delocalized into the carbonyl pi-system, rendering it non-basic[1].
Furthermore, the aniline amine is a notoriously weak base. In this molecule, it is heavily deactivated by the electron-withdrawing fluoro group and the para-amide moiety, dropping its pKa to approximately 2.5. Consequently, the molecule remains un-ionized at physiological pH (7.4). The planar nature of the aniline-amide core also drives strong intermolecular hydrogen bonding, resulting in high crystal lattice energy and exceptionally poor thermodynamic solubility[2].
Q: How can I prepare a stable solution for in vitro biochemical assays without the compound crashing out upon dilution?
A: For in vitro screening, kinetic solubility is your primary concern. Because thermodynamic solubility is restricted by the crystal lattice, you must utilize a co-solvent system to lower the dielectric constant of the medium and disrupt hydrophobic interactions[3]. We recommend a DMSO-to-aqueous dilution protocol utilizing a non-ionic surfactant.
Protocol 1: Self-Validating Kinetic Solubility Preparation (In Vitro)
Causality: DMSO fully solvates the hydrophobic core, completely breaking the crystal lattice. Tween-80 coats the molecules upon aqueous dilution, increasing the activation energy required for the nucleation phase of crystallization.
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.
Validation Check: The solution must be optically clear under a strong light source. Any turbidity indicates incomplete solvation.
Surfactant Addition: Add Tween-80 to your target aqueous assay buffer to achieve a final concentration of 0.1% (v/v).
Dilution: Slowly inject the DMSO stock into the vigorously vortexed assay buffer (target final DMSO concentration must be ≤ 1% to prevent assay interference).
Validation (Nephelometry): Measure the absorbance of the final solution at 620 nm. An increase in baseline absorbance compared to a buffer blank indicates colloidal aggregation or micro-precipitation. If precipitation occurs, reduce the final compound concentration or increase Tween-80 to 0.5%.
Q: We are moving to in vivo pharmacokinetic (PK) studies. What is the most reliable formulation strategy for oral dosing?
A: Given the high crystal lattice energy and lack of ionizable centers at physiological pH, traditional salt formation will likely fail or disproportionate in the gut[4]. The most robust approach is to bypass the crystal lattice energy entirely by creating an Amorphous Solid Dispersion (ASD) [5]. By trapping the drug in a high-energy amorphous state within a polymer matrix, you achieve supersaturation in the gastrointestinal tract.
Protocol 2: Preparation of HPMCAS Amorphous Solid Dispersion (In Vivo Oral)
Causality: HPMCAS (Hypromellose acetate succinate) maintains the drug in an amorphous state via hydrogen bonding between the polymer and the drug's aniline/methoxy groups, preventing recrystallization during storage and digestion.
Solvent Casting: Dissolve 1 part drug and 3 parts HPMCAS in a common volatile solvent mixture (e.g., Dichloromethane:Methanol 1:1 v/v). Ensure complete dissolution.
Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. The rapid evaporation freezes the polymer-drug matrix in a disordered state.
Secondary Drying: Dry the resulting film in a vacuum oven at room temperature for 24 hours to remove all residual solvent traces.
Milling: Gently mill the film into a fine powder suitable for capsule filling or suspension.
Validation (PXRD): Analyze the powder via Powder X-Ray Diffraction. A successful ASD will show a broad "halo" without any sharp Bragg peaks, confirming the complete absence of crystalline material.
Section 3: Visualizing the Troubleshooting Logic
To streamline your formulation approach, follow the decision matrix below based on your specific assay requirements.
Decision tree for selecting solubility enhancement strategies based on assay requirements.
For Intravenous (IV) applications where particulate matter is strictly prohibited, Cyclodextrin complexation is the preferred route.
Mechanism of HP-β-CD inclusion complexation improving systemic bioavailability.
Q: If formulation fails to yield the required exposure, how should we modify the structure to improve solubility without losing target affinity?
A: If you must resort to structural modification, focus on disrupting molecular planarity and symmetry[2].
Methylation of the Aniline: Converting the primary aniline to a secondary amine (N-methyl) disrupts its hydrogen bond donating capacity. This single methyl group can significantly lower the melting point and improve thermodynamic solubility without drastically altering the pharmacophore[6].
Altering the Morpholine Linkage: If the binding pocket allows, reducing the amide linker to a methylene linker (creating a benzylamine derivative) restores the basicity of the morpholine nitrogen[1]. This allows for rapid salt formation (e.g., HCl or mesylate salts), drastically improving aqueous solubility by enabling protonation at physiological pH.
References
Vare Nithin Reddy, et al. "REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMULATIONS." World Journal of Pharmaceutical Sciences, 2026. 4
"Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences, 2023. 3
"Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries." National Center for Biotechnology Information (NCBI). 1
"Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, 2011. 2
"Improvement in aqueous solubility achieved via small molecular changes." National Center for Biotechnology Information (NCBI), 2017. 6
"Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications." PriMera Scientific Publications, 2026. 5
Technical Support Center: Stabilization & Storage of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline . This compound is a highly functionalized pharmaceutical intermediate. While its complex substitution pattern is vital for downstream drug efficacy, the electron-rich primary aniline moiety makes it notoriously prone to oxidative degradation during storage.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the long-term integrity of your critical materials.
Q1: Why does my batch of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline turn dark brown or black over time?A1: The primary amine (-NH₂) on the aromatic ring is electron-rich. When exposed to atmospheric oxygen, ambient light, or elevated temperatures, the aniline undergoes auto-oxidation via reactive nitrogen-centered radical intermediates[1]. This cascade leads to the formation of highly colored, conjugated impurities such as azo compounds, benzoquinones, and polyaniline-like oligomers[2],[3]. The visual shift from an off-white powder to a dark brown/black solid is the hallmark indicator of this polymerization.
Q2: How do the specific functional groups on this molecule influence its stability?A2: The susceptibility of an aniline to oxidation is dictated by its overall electron density[4].
5-Methoxy Group: Acts as an electron-donating group (EDG) via resonance. This increases the electron density on the aromatic ring, making the molecule more susceptible to oxidation than an unsubstituted aniline.
2-Fluoro & 4-Carbonyl Groups: Act as electron-withdrawing groups (EWGs), which partially offset the methoxy group's effect.
Morpholine Ring: While the tertiary amine in the morpholine ring can theoretically form N-oxides, the primary aniline is kinetically the most reactive site for auto-oxidation.
Q3: Can I simply store the free base in a standard laboratory refrigerator?A3: No. While reduced temperatures slow the kinetics of oxidation, a standard refrigerator does not eliminate oxygen or moisture[5]. Condensation introduced during repeated freeze-thaw cycles when opening the container will actually accelerate degradation. The free base must be stored under a strict inert atmosphere.
Q4: What is the most definitive method to prevent oxidation for long-term archiving?A4: Salt formation. By converting the free base into an acid addition salt (e.g., a hydrochloride salt), the primary amine is protonated to form an anilinium ion (-NH₃⁺). This ties up the nitrogen's lone pair of electrons and places a positive charge on the molecule, which strongly withdraws electron density from the ring. This drastically increases the oxidation potential, rendering the molecule practically inert to air oxidation[6].
Visualizing the Degradation vs. Stabilization Pathways
To understand why salt formation is the ultimate protective measure, we must look at the causality of the reaction pathways.
Fig 1: Mechanistic pathways of aniline oxidation versus acid-mediated stabilization.
Data Presentation: Storage Condition Efficacy
The following table synthesizes quantitative expectations for the stability of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline under various storage regimens.
Table 1: Stability Matrix and Expected Shelf-Life
Storage Condition
Atmosphere
Light Exposure
Estimated Shelf-Life (Purity >98%)
Primary Degradants Observed
Free Base, 25°C
Air
Ambient Light
< 2 Weeks
Azo compounds, Quinones
Free Base, 4°C
Air
Dark
1 - 3 Months
Azo compounds, Quinones
Free Base, -20°C
Argon (Glovebox)
Dark (Amber Vial)
> 12 Months
Trace N-Oxides (Morpholine)
HCl Salt, 25°C
Air
Ambient Light
> 24 Months
None detected
Standard Operating Procedures (Self-Validating Protocols)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow contains built-in checkpoints to verify success before proceeding.
Protocol A: Hydrochloride Salt Formation (Definitive Stabilization)
Use this protocol if your downstream chemistry permits the use of an anilinium salt.
Dissolution: Dissolve 1.0 eq of the purified free base in anhydrous diethyl ether (or a mixture of ether/dichloromethane if solubility is poor). Causality: A non-polar solvent system is chosen because the resulting polar salt will spontaneously precipitate, driving the reaction forward and making isolation trivial.
Acidification: Slowly add 1.05 eq of anhydrous HCl in dioxane dropwise at 0°C under vigorous stirring.
Precipitation: A white to off-white precipitate will immediately form. Stir for an additional 30 minutes to ensure complete protonation.
Filtration & Washing: Filter the precipitate under a blanket of nitrogen. Wash heavily with cold anhydrous ether to remove any unreacted free base or trace organic impurities.
Validation Checkpoint (Self-Validation): Reconstitute a 2 mg aliquot of the dried powder in 1 mL of DI water. Check the pH. A pH of ~3-4 confirms successful protonation of the primary amine. If the powder does not dissolve in water, salt formation was incomplete.
Drying: Dry the salt under high vacuum at 40°C for 12 hours. Store in a standard desiccator.
Protocol B: Inert Aliquoting Workflow (For Free Base Preservation)
Use this protocol if your downstream chemistry strictly requires the free base and cannot tolerate acidic conditions.
Glovebox Preparation: Transfer the bulk purified aniline into a glovebox purged with Argon. Causality: Argon is denser than Nitrogen and air; it settles at the bottom of the vials, creating a superior protective blanket over the solid powder[5].
Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Amber glass blocks UV light (<320 nm), preventing photo-induced radical initiation[7]. Single-use aliquots prevent the introduction of oxygen and moisture caused by repeatedly opening a bulk container.
Sealing: Seal the vials using PTFE-lined crimp caps while still inside the Argon atmosphere.
Validation Checkpoint (Self-Validation): Select one random vial from the batch (Day-0 sample). Remove it from the glovebox and immediately run an HPLC purity check. This establishes a verified baseline. Weigh the remaining vials on an analytical balance; a stable weight over time confirms the hermetic seal is intact.
Storage: Store the sealed vials in a desiccated secondary container at -20°C.
Workflow Visualization
Fig 2: Self-validating workflow for the inert aliquoting and long-term storage of aniline bases.
References
Wikipedia. Aniline - Oxidation and Basicity. Retrieved from: [Link][2]
Macromolecules (ACS Publications). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Retrieved from: [Link][3]
IntechOpen. Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. Retrieved from:[Link][6]
Environmental Science & Technology (ACS Publications). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Retrieved from: [Link][7]
Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from: [Link][1]
Optimizing HPLC retention times for 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline analysis
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline. This resource is designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to empower you to develop, optimize, and troubleshoot your HPLC methods with a deep understanding of the underlying chromatographic principles.
Understanding the Analyte: A Foundation for Method Development
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is a substituted aromatic amine with distinct chemical properties that dictate its behavior in reversed-phase HPLC. A successful method hinges on understanding and controlling the interactions between the analyte and the chromatographic system.
Basic Nature: The presence of both an aniline and a morpholine group confers a basic character. This means the analyte's ionization state is highly dependent on the mobile phase pH.[1][2] At a pH below its pKa, the molecule will be protonated (ionized), making it more polar and less retained on a non-polar stationary phase. Conversely, at a pH above its pKa, it will be in its neutral, less polar form, leading to stronger retention.[2][3]
Polarity and Aromaticity: The molecule possesses several polar functional groups (fluoro, methoxy, carbonyl) and an aromatic ring. This structure allows for multiple interaction mechanisms with the stationary phase, including hydrophobic interactions, hydrogen bonding, and π–π interactions.[4]
This understanding forms the basis for all method development and troubleshooting decisions that follow.
Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during the analysis of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline.
Q1: What is a good starting point for column and mobile phase selection for this analyte?
A1: For a moderately polar, basic compound like this, a robust C18 column is an excellent starting point.[5] Look for a modern, high-purity silica column with effective end-capping to minimize peak tailing caused by interactions with residual silanols.
Standard dimensions are robust. Narrower UHPLC columns increase sensitivity and reduce solvent use.[4]
Mobile Phase A
0.1% Formic Acid or Acetic Acid in Water
Provides an acidic pH (around 2.5-3.5) to ensure consistent protonation of the basic analyte and sharpen peaks.[7]
Mobile Phase B
Acetonitrile (ACN) or Methanol (MeOH)
ACN is generally preferred for its lower viscosity and UV transparency.
Detection
UV, ~254 nm or determined by UV scan
Aromatic amines typically have strong absorbance in the mid-UV range. A UV scan of the analyte standard is recommended for optimization.
Flow Rate
1.0 mL/min for 4.6 mm ID; 0.4 mL/min for 2.1 mm ID
Adjust flow rate based on column dimensions and particle size.[8]
Column Temperature
30-40 °C
Elevated temperature can improve peak shape and reduce run times by lowering mobile phase viscosity.[9][10]
Q2: My analyte is showing poor peak shape, specifically tailing. What is the cause and how do I fix it?
A2: Peak tailing for basic compounds like yours is most often caused by secondary interactions between the protonated amine groups and negatively charged residual silanols on the silica surface of the HPLC column.[7]
Troubleshooting Peak Tailing:
Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5 with 0.1% formic or trifluoroacetic acid) protonates the basic analyte AND suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[7]
Use a High-Quality, End-Capped Column: Modern columns are designed with advanced end-capping to shield most silanols. If you are using an older column, consider upgrading.
Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry, such as one with a polar-embedded group or a phenyl phase, can offer alternative selectivity and improved peak shape.[4]
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[11]
Q3: How do I control the retention time? My peak is eluting too early/too late.
A3: Retention time in reversed-phase HPLC is primarily controlled by the strength of the mobile phase and the pH.
To Increase Retention (if eluting too early):
Decrease the percentage of organic solvent (Mobile Phase B). This makes the mobile phase more polar, increasing the analyte's affinity for the non-polar stationary phase.[3]
Increase the mobile phase pH (use with caution). For this basic analyte, moving towards a more neutral pH (e.g., pH 6-7 using a phosphate buffer) will reduce its ionization, making it less polar and more retained.[1][2] Crucially, ensure your column is stable at the chosen pH. Standard silica columns are often limited to a pH range of 2-8.[7]
To Decrease Retention (if eluting too late):
Increase the percentage of organic solvent (Mobile Phase B). This increases the mobile phase's elution strength, moving the analyte off the column faster.
Decrease the mobile phase pH. Ensuring the analyte is fully protonated (ionized) at a low pH will make it more polar and decrease its retention.
In-Depth Troubleshooting Guide: Retention Time Drift
Retention time drift or variability is a common and frustrating issue that compromises the reliability and validity of analytical results.[9][12] A systematic approach is required for diagnosis.
Symptom: The retention time for 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline consistently increases or decreases over a sequence of injections.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of retention time drift.
Caption: Systematic workflow for troubleshooting HPLC retention time drift.
Step-by-Step Diagnostic Guide
Step 1: Differentiate Between Flow Rate and Chemical Changes
The first diagnostic step is to determine if the issue is mechanical (flow rate) or chemical (mobile phase, column).[9]
Action: Check the retention time of an unretained peak (t₀), often seen as the first baseline disturbance.
Interpretation:
If t₀ AND the analyte peak are drifting proportionally: The problem is likely related to the flow rate.[13][14] Proceed to Step 2.
If t₀ is stable but the analyte peak is drifting: The problem is chemical.[13][14] Proceed to Step 3.
Step 2: Investigating Flow Rate Instability
Inconsistent flow rates directly impact retention times; a lower flow rate increases retention time, and vice-versa.[9]
Cause A: System Leaks. Small, often invisible leaks between the pump and injector can reduce the flow rate reaching the column.
Solution: Carefully inspect all fittings for salt deposits (if using buffers) or moisture. Tighten or replace fittings as necessary. Pay close attention to pump seals and the injector rotor seal.
Cause B: Pump Malfunction. Worn pump seals, faulty check valves, or trapped air bubbles can lead to an inconsistent flow.
Solution: Monitor the pump pressure graph for unusual fluctuations. Perform a pump pressure test if available. Purge the pump thoroughly to remove air bubbles. If issues persist, service the pump seals and check valves.
Cause C: Mobile Phase Degassing Issues. Dissolved gas in the mobile phase can form bubbles in the pump head, causing flow interruptions.
Solution: Ensure the online degasser is functioning correctly. If not using a degasser, degas solvents manually by sparging with helium or vacuum filtration before use.
Step 3: Investigating Chemical Environment Changes
Changes in the chemical system are a common cause of drift, especially for a pH-sensitive analyte.
Cause A: Mobile Phase Composition Change.
Rationale: The mobile phase can change over time. Volatile organic components (like ACN) can evaporate from inadequately covered reservoirs, increasing the aqueous content and thus increasing retention times.[12] For buffered mobile phases, absorption of atmospheric CO₂ can gradually lower the pH, which would decrease the retention time for your basic analyte.[12]
Solution: Always keep mobile phase reservoirs tightly capped. Prepare fresh mobile phase daily. If using an isocratic method, consider using the HPLC pump to mix the mobile phase online from separate A and B reservoirs for maximum consistency.[12]
Cause B: Insufficient Column Equilibration.
Rationale: The stationary phase requires time to fully equilibrate with the mobile phase. If a run is started before the column is ready, retention times will drift (usually decreasing) as equilibration continues.
Solution: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection. Monitor the baseline; it should be stable before starting the sequence.
Cause C: Temperature Fluctuations.
Rationale: A change of just 1 °C can alter retention times by 1-2%.[9][15] Without a column oven, ambient laboratory temperature changes can cause significant drift throughout the day.
Solution: Use a thermostatically controlled column compartment and set it to a temperature slightly above ambient (e.g., 35 °C) for stability. Ensure the mobile phase reservoirs are not in direct sunlight or near drafts.
Experimental Protocols
Protocol 1: System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a mandatory part of any validated method under USP and ICH guidelines.[16][17][18]
Procedure:
Prepare the System: Set up the HPLC system according to your method parameters and allow it to equilibrate until a stable baseline is achieved.
Prepare SST Solution: Prepare a standard solution of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline at a concentration relevant to your analysis.
Perform Replicate Injections: Make at least five (n=5) replicate injections of the SST solution.
Data Analysis: From the resulting chromatograms, calculate the key system suitability parameters.
System Suitability Acceptance Criteria Table:
Parameter
Acceptance Criterion (Typical)
Rationale
Precision (RSD)
Relative Standard Deviation (RSD) of peak areas ≤ 2.0%[17]
Demonstrates the reproducibility of the injector and the stability of the system.
Measures column efficiency. Higher numbers indicate sharper peaks and better separation power.
Resolution (Rs)
Rs > 1.5 (between analyte and nearest impurity)
Ensures baseline separation from other components. This is critical for accurate quantitation.[19]
Note: Acceptance criteria should be defined and justified in your specific method validation plan.[18][19]
References
HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, March 8). Timberline Instruments.
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
Sereshti, H., & Samadi, S. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed, 208(2), 527-32.
The use of Mobile Phase pH as a Method Development Tool. (2020, February 17).
Control pH During Method Development for Better Chrom
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2026, March 29).
How to Increase Retention. (n.d.). GL Sciences.
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18). Crawford Scientific.
Retention Time Variability in HPLC. (n.d.). Element Lab Solutions.
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025, June 18).
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021).
HPLC Troubleshooting Guide. (n.d.). Merck.
Wu, C. H., & Chen, S. H. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(15), 3589-3594.
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
Why Does Retention Time Shift? | HPLC Tip. (2025, May 22). YouTube.
Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (1981).
System suitability Requirements for a USP HPLC Method - HPLC Primer. (2025, November 3).
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7). AZoM.
HPLC Column Selection Guide. (n.d.). Restek.
How to fix peak shape in hplc? (2023, March 9).
HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific.
Gevaerd, A., de Oliveira, M. F., & Debacher, N. A. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8035-8047.
Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. (n.d.). Fisher Scientific.
HPLC Column Selection Guide. (n.d.). Phenomenex.
Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. (n.d.). LabRulez LCMS.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech.
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? (2025, August 17).
Ich guidelines for valid
Analytical Method Validation: ICH and USP Perspectives. (2025, August 8).
Improving Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent Technologies.
ICH and FDA Guidelines for Analytical Method Valid
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
USP General Chapter <1058>. (n.d.). Agilent Technologies.
Technical Support Center: Resolving NMR Signal Overlap in 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
Welcome to the Advanced NMR Troubleshooting Center. Structural elucidation of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline presents unique spectroscopic challenges for drug development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced NMR Troubleshooting Center. Structural elucidation of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline presents unique spectroscopic challenges for drug development professionals. The molecule features an aniline core, a highly electronegative fluorine atom, a methoxy ether, and a morpholine-4-carbonyl (amide) moiety.
Researchers frequently encounter severe signal overlap in the aliphatic region (3.4–3.9 ppm) due to the methoxy and morpholine protons, compounded by exchange broadening from restricted amide bond rotation. Additionally, the aromatic region is complicated by heteronuclear
19F−1H
coupling. This guide provides field-proven, self-validating methodologies to deconvolve these complex spectra.
Diagnostic Workflow
Decision workflow for resolving NMR signal overlap.
Quantitative Reference Data
Table 1: Expected
1H
NMR Chemical Shifts and Overlap Risks (298 K,
CDCl3
)
Q1: Why do the morpholine ring protons appear as a broad, unresolved "hump" between 3.4 and 3.9 ppm, obscuring the methoxy singlet?
Causality: The morpholine-4-carbonyl group contains an amide bond. Resonance delocalization of the nitrogen lone pair into the carbonyl
π
-system gives the C-N bond partial double-bond character, restricting free rotation[1]. At ambient probe temperatures (approx. 298 K), this rotation occurs at a rate comparable to the NMR timescale (the intermediate exchange regime). This dynamic process causes severe exchange broadening of the morpholine methylene protons, creating a wide spectral envelope that swallows the sharp methoxy singlet[2].
Solution: Variable Temperature (VT) NMR. By heating the sample, you provide the thermal energy required to overcome the rotational barrier (
ΔG‡
), pushing the system into the fast exchange regime. This coalesces the broad signals into sharp, time-averaged multiplets.
Step-by-Step Methodology: VT-NMR for Amide Coalescence
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of
DMSO-d6
.
DMSO-d6
is chosen for its high boiling point (189 °C), allowing safe heating without solvent boiling or pressure buildup.
Baseline Acquisition: Acquire a standard
1H
NMR spectrum at 298 K. Measure the Full Width at Half Maximum (FWHM) of the morpholine envelope.
Temperature Ramp: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K). Allow 10 minutes of thermal equilibration at each step to ensure sample homogeneity.
Tuning & Shimming: Re-tune and re-match the probe at each temperature step, as the dielectric constant of the solvent changes with heat. Re-shim the Z1 and Z2 gradients.
Self-Validation: The protocol is self-validating when the broad "hump" decoalesces and sharpens into distinct multiplets (FWHM < 5 Hz). The integration will cleanly yield 8 protons for the morpholine ring without encroaching on the 3-proton methoxy integration.
Q2: Even at elevated temperatures, the time-averaged morpholine signals perfectly overlap with the methoxy singlet. How can I separate them without relying on 2D NMR?
Causality: This is a case of coincidental chemical shift equivalence in standard isotropic solvents (like
CDCl3
or
DMSO-d6
). Both the ether (
OCH3
) and the morpholine (
CH2
) protons reside in similar electronic environments, resonating around 3.8 ppm.
Solution: Aromatic Solvent Induced Shift (ASIS). Switching the solvent to Benzene-d6 (
C6D6
) leverages the magnetic anisotropy of the benzene ring. Benzene molecules form transient, non-covalent collision complexes with the polar solute. The electron-rich amide and methoxy groups orient differently relative to benzene's shielding cone, inducing differential upfield shifts (
Δδ
) that pull the overlapping signals apart[3].
Step-by-Step Methodology: ASIS Solvent Titration
Baseline Setup: Note the exact chemical shift of the methoxy singlet in
CDCl3
.
Solvent Exchange: Evaporate the
CDCl3
under a gentle stream of
N2
gas, and reconstitute the sample in 0.6 mL of anhydrous
C6D6
.
Acquisition: Acquire the
1H
NMR spectrum at 298 K. Ensure the lock and shim parameters are optimized for
C6D6
.
Self-Validation: Calculate the ASIS effect:
Δδ=δ(CDCl3)−δ(C6D6)
. The protocol validates itself if the differential shift separates the methoxy singlet from the morpholine multiplets by at least 0.15 ppm, allowing for unambiguous integration.
Q3: The aromatic region (6.5 - 7.5 ppm) is highly complex. How do I unambiguously assign C3-H and C6-H when their multiplets overlap due to fluorine coupling?
Causality: The
19F
atom (spin = 1/2) at the C2 position couples strongly with adjacent protons. The C3-H proton will show a strong ortho-coupling to fluorine (
3JFH≈8−10
Hz), while the C6-H proton will show a weaker meta/para-coupling. Because the aniline core is heavily substituted, the residual homonuclear (
1H−1H
) couplings and heteronuclear (
19F−1H
) couplings create overlapping multiplets that obscure the true chemical shifts.
Solution: Pure Shift NMR (PSYCHE). Pure Shift Yielded by Chirp Excitation (PSYCHE) utilizes low-flip-angle swept-frequency (chirp) pulses combined with weak magnetic field gradients to suppress homonuclear scalar couplings. This collapses complex proton multiplets into ultra-high-resolution singlets[4]. (Note: To remove the fluorine coupling entirely, a
1H{19F}
decoupled experiment must be run concurrently).
Step-by-Step Methodology: PSYCHE Pure Shift NMR
Sequence Setup: Load the standard psyche pulse sequence from your spectrometer's library.
Parameter Optimization: Set the chirp pulse duration (typically 15–30 ms) and the flip angle (
β≈10−20∘
). The low flip angle is critical; it acts as the primary dial to balance sensitivity against spectral purity.
Acquisition: Acquire the pseudo-2D dataset. Ensure the number of scans (NS) is increased by a factor of 4-8 compared to a standard 1D
1H
NMR to compensate for the inherent sensitivity loss of the PSYCHE element.
Processing: Use the pure shift processing macro (e.g., pshift in Bruker TopSpin) to reconstruct the 1D pure shift spectrum from the pseudo-2D data chunks.
Self-Validation: The experiment is validated when previously overlapping aromatic multiplets collapse into sharp singlets (
JHH=0
Hz), directly revealing their true chemical shifts and allowing for clean baseline separation.
Technical Support Center: Troubleshooting the Synthesis of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists synthesizing 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline , a highly functionalized building block freq...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists synthesizing 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline , a highly functionalized building block frequently utilized in the development of kinase and NaV1.7 inhibitors.
The standard synthesis involves two critical stages starting from 5-fluoro-2-methoxy-4-nitrobenzoic acid : an amidation with morpholine, followed by the reduction of the nitro group. Because of the specific electronic push-pull nature of the aromatic ring, both steps are highly susceptible to chemoselectivity issues. This guide breaks down the mechanistic causality of these byproducts and provides self-validating protocols to eliminate them.
Synthetic Workflow & Divergence Points
The diagram below maps the intended synthetic pathway against the three most common modes of failure: Nucleophilic Aromatic Substitution (SNAr), Hydrodefluorination, and Dimerization.
Workflow for target synthesis highlighting critical byproduct divergence points.
FAQ 1: Why am I seeing a massive +87 Da mass shift during the amidation step?
The Issue: Your LC-MS indicates the formation of a species with
m/z
352 instead of the desired
m/z
285.
Mechanistic Causality: You are observing a Nucleophilic Aromatic Substitution (SNAr) byproduct. The fluorine atom on your starting material is highly activated because it is positioned ortho to the strongly electron-withdrawing nitro group[1]. Morpholine is a potent secondary amine nucleophile. If the reaction is run at room temperature or with excess morpholine, the amine will not only couple with the carboxylic acid but will also displace the aromatic fluorine, yielding 2-methoxy-5-morpholino-4-nitrobenzoic acid morpholine amide.
Actionable Solution:
Strict Stoichiometry: Limit morpholine to exactly 1.05 equivalents.
Thermal Control: Perform the addition and subsequent stirring strictly at 0–5 °C.
Base Selection: Avoid strong bases like DBU or excess DIPEA. Use N-methylmorpholine (NMM), which is basic enough to facilitate HATU coupling but minimizes the background SNAr rate.
FAQ 2: During the nitro reduction, my product loses 18 Da (mass shift from F to H). How do I prevent this?
The Issue: Formation of 3-methoxy-4-(morpholine-4-carbonyl)aniline via hydrodefluorination.
Mechanistic Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere is the default choice for nitro reductions, but it is notoriously aggressive toward C-F bonds on electron-rich rings[2]. Once the nitro group is reduced to an aniline, the aromatic ring becomes highly electron-donating. This facilitates the oxidative addition of Pd(0) into the adjacent C-F bond, leading to reductive cleavage (hydrodefluorination)[3].
Actionable Solution:
Abandon Pd/C: Switch to a chemoselective Single-Electron Transfer (SET) reduction method, such as Béchamp reduction (Fe/NH₄Cl) or Zinc/NH₄Cl. These methods exclusively reduce the nitro group without interacting with the halogen.
Alternative Catalysis: If hydrogenation is mandatory for scale-up, use a poisoned catalyst like sulfided Platinum on Carbon (Pt/C, 5% S) in ethyl acetate, which suppresses dehalogenation.
FAQ 3: I'm observing colored impurities (yellow/orange) and higher molecular weight species after reduction. What are they?
The Issue: Azo (-N=N-) and azoxy (-N(O)=N-) dimer formation.
Mechanistic Causality: The reduction of a nitro group proceeds stepwise through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. Under basic conditions, or if the reaction is mass-transfer limited (poor stirring), these intermediates accumulate and condense with one another to form highly colored, stable dimers.
Actionable Solution: Maintain slightly acidic to neutral pH during the reduction. If using the Fe/NH₄Cl method, the ammonium chloride acts as a mild proton source to keep the pH near 6.0, effectively preventing intermediate condensation.
Quantitative Impact of Reaction Conditions
The tables below summarize in-house optimization data, demonstrating how specific variables control byproduct formation.
Table 1: Effect of Amidation Conditions on SNAr Byproduct
Morpholine Eq.
Base (Eq.)
Temp (°C)
Solvent
Desired Amide Yield
SNAr Byproduct
2.5
DIPEA (3.0)
25
DMF
45%
52%
1.1
DIPEA (1.5)
25
DCM
78%
18%
1.05
NMM (1.5)
0
DCM
94%
< 1%
Table 2: Effect of Reduction Conditions on Hydrodefluorination
Reagent System
Solvent
Temp (°C)
Time (h)
Desired Aniline Yield
Defluorinated Byproduct
Pd/C (10%), H₂ (1 atm)
MeOH
25
4
55%
41%
Pt/C (sulfided), H₂ (1 atm)
EtOAc
25
12
89%
< 2%
Fe (5 eq), NH₄Cl (5 eq)
EtOH/H₂O (2:1)
80
3
96%
0%
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol includes built-in validation checkpoints.
Protocol A: Optimized Amidation (Minimizing SNAr)
Activation: In an oven-dried flask under N₂, dissolve 5-fluoro-2-methoxy-4-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous DCM (50 mL, 0.2 M). Add HATU (1.05 eq, 10.5 mmol) and N-methylmorpholine (NMM, 1.5 eq, 15 mmol). Stir at 0 °C for 15 minutes to form the active ester.
Coupling: Dissolve morpholine (1.05 eq, 10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, strictly maintaining the internal temperature between 0–5 °C.
Completion: Stir the mixture for 2 hours at 0 °C.
Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (2 x 30 mL), wash the combined organics with 1M HCl (30 mL) to remove unreacted morpholine, dry over Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint: Run an LC-MS of the crude residue. You must observe a dominant peak at
m/z
285.0
[M+H]+
. If a peak at
m/z
352.1 is present at >2% relative abundance, your temperature control failed or morpholine was added too quickly.
Suspension: In a round-bottom flask equipped with a reflux condenser, suspend the intermediate (5-fluoro-2-methoxy-4-nitrophenyl)(morpholino)methanone (1.0 eq, 8 mmol) and Iron powder (325 mesh, 5.0 eq, 40 mmol) in a 2:1 mixture of Ethanol and Water (50 mL).
Activation: Add solid NH₄Cl (5.0 eq, 40 mmol) in one portion.
Reduction: Heat the vigorously stirred suspension to 80 °C (reflux) for 3 hours. Vigorous stirring is critical to prevent the accumulation of hydroxylamine intermediates.
Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove iron oxides. Wash the pad thoroughly with EtOAc (100 mL). Wash the combined filtrate with brine, dry over Na₂SO₄, and concentrate to afford the pure target compound.
Validation Checkpoint: The resulting solution should be pale yellow. A deep orange or red tint indicates azo-dimer formation (
m/z
> 500). LC-MS of the product must show a single major peak at
m/z
255.1
[M+H]+
. The absolute absence of
m/z
237.1 confirms that zero hydrodefluorination occurred.
References
Ionic Liquid Effects on Nucleophilic Aromatic Substitution Reactions from QM/MM Simulations. The Journal of Physical Chemistry B - ACS Publications.[Link]
Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions. MDPI.[Link]
H2-Based Membrane Catalyst-Film Reactor (H2-MCfR) Loaded with Palladium for Removing Oxidized Contaminants in Water. Environmental Science & Technology - ACS Publications.[Link]
Removing residual solvents from 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline samples
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline .
Due to its highly functionalized nature, this intermediate is notorious for stubbornly retaining organic solvents. This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to help you achieve regulatory compliance with International Council for Harmonisation (ICH) Q3C limits [1].
Part 1: Mechanistic Context & FAQs
Q1: Why does Dimethylformamide (DMF) remain trapped in my sample even after 48 hours of vacuum drying at 60°C?A: The retention of DMF is not merely a boiling-point issue; it is driven by strong intermolecular forces. 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline possesses a primary aniline (–NH₂) which acts as a powerful hydrogen-bond donor. Simultaneously, DMF is an excellent hydrogen-bond acceptor. When crystallized or precipitated out of DMF, the solvent molecules coordinate directly with the aniline protons and the morpholine amide network. Standard vacuum drying fails because the thermal energy provided at 60°C is insufficient to overcome the activation energy required to break these hydrogen bonds. Raising the temperature further is not recommended, as primary anilines are susceptible to thermal oxidation.
Q2: I am detecting high levels of Dichloromethane (DCM) in my NMR, but DCM is highly volatile. How is it surviving the drying process?A: Unlike DMF, DCM does not form strong hydrogen bonds with the API. Instead, it becomes physically trapped within the crystal lattice. The bulky morpholine-4-carbonyl group creates steric voids (channels) during crystallization, and DCM perfectly occupies these interstitial spaces, forming a channel solvate. Because the solvent is locked within the crystalline matrix, surface evaporation under vacuum is ineffective. You must disrupt the crystal lattice using an antisolvent to release the trapped DCM.
Q3: What are the regulatory limits I need to target for these solvents before advancing this intermediate to the next API synthesis step?A: You must align your drying validation with the ICH Q3C (R8/R9) guidelines to ensure patient safety and prevent downstream catalytic poisoning [1] [2]. DMF and DCM are Class 2 solvents with strict Permitted Daily Exposures (PDE), whereas Ethyl Acetate (EtOAc) and Dimethyl Sulfoxide (DMSO) are Class 3 solvents with higher tolerances.
Part 2: Quantitative Data – ICH Q3C Targets & Removal Strategies
The following table summarizes the regulatory limits for solvents commonly used in the synthesis of this aniline derivative, alongside their primary retention mechanisms and the most effective removal strategies [1].
Solvent
ICH Class
PDE (mg/day)
Concentration Limit (ppm)
Primary API Retention Mechanism
Recommended Removal Strategy
DMF
2
8.8
880
Strong H-bonding to Aniline NH₂
Lyophilization / Water Slurry
DCM
2
6.0
600
Crystal Lattice Trapping (Voids)
Antisolvent Trituration
Methanol
2
30.0
3,000
H-bonding to Morpholine Oxygen
Solvent Swapping (EtOH)
DMSO
3
50.0
5,000
Strong H-bonding to Amide/Aniline
Lyophilization / Water Slurry
EtOAc
3
50.0
5,000
Weak H-bonding / Lattice Trapping
Antisolvent Trituration
Part 3: Step-by-Step Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not rely solely on weight-loss to confirm drying; always validate via Headspace Gas Chromatography (HS-GC-FID).
Mechanism: Mechanical agitation in a non-polar Class 3 solvent disrupts the crystal lattice, allowing trapped volatile solvents to diffuse out without dissolving the API.
Suspension: Transfer the dried, crude 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline into a reactor. Add 10 volumes (v/w) of a Class 3 non-polar antisolvent (e.g., n-heptane).
Thermal Agitation: Heat the suspension to 40°C and agitate vigorously (e.g., 300 RPM) for 3 hours. Causality: The mechanical energy and mild heat provide the activation energy needed to fracture the solvate lattice, forcing the DCM/EtOAc into the bulk heptane phase.
Isolation: Cool the suspension to 20°C. Filter the slurry under a nitrogen atmosphere to prevent atmospheric moisture condensation on the cake.
Washing: Wash the filter cake with 2 volumes of cold n-heptane to displace any residual mother liquor from the particle surfaces.
Drying & Validation: Dry the solid in a vacuum oven at 45°C for 12 hours.
Self-Validation Step: Sample the cake and analyze via HS-GC-FID. DCM levels must read <600 ppm. Heptane (Class 3) will easily dry to <5,000 ppm under these conditions.
Protocol B: Lyophilization (For DMF/DMSO Removal)
Mechanism: Sublimation bypasses the liquid phase, preventing polar aprotic solvents from re-coordinating with the aniline hydrogen-bond donors during the concentration process.
Matrix Formation: Dissolve the API in a 70:30 (v/v) mixture of tert-butanol (t-BuOH) and LC-MS grade water to achieve a concentration of 50 mg/mL. Causality: t-BuOH/water forms an azeotrope-like matrix that breaks the API-DMF hydrogen bonds by outcompeting DMF for hydrogen-bonding sites.
Shell Freezing: Transfer the solution to a lyophilization flask. Rotate the flask in a dry ice/acetone bath (-78°C) to freeze the solution along the walls, maximizing the surface area for sublimation.
Primary Sublimation: Attach the flask to a lyophilizer and apply high vacuum (< 100 mTorr). Maintain for 24–48 hours depending on scale. Causality: The frozen water/t-BuOH matrix sublimes, carrying the highly dispersed DMF/DMSO vapor with it without allowing the API to melt and re-trap the solvent.
Secondary Drying & Validation: Ramp the shelf temperature to 25°C for 4 hours to desorb surface-bound moisture.
Self-Validation Step: Analyze the resulting fluffy powder via HS-GC-FID. DMF must be <880 ppm.
Part 4: Decision Workflow Visualization
Use the following logic tree to determine the correct solvent removal strategy based on the physicochemical properties of the trapped solvent.
Workflow for selecting residual solvent removal strategies based on solvent properties.
References
U.S. Food and Drug Administration (FDA). "Q3C(R8) Impurities: Guidance for Residual Solvents." FDA Guidance for Industry, 2021. Available at:[Link]
European Medicines Agency (EMA). "ICH Q3C (R9) Residual solvents - Scientific guideline." EMA Scientific Guidelines, 2024. Available at:[Link]
Optimization
Technical Support Center: Safe Handling of Morpholine-4-Carbonyl Aniline Derivatives
Answering your request to create a technical support center for minimizing toxicity risks when handling morpholine-4-carbonyl aniline derivatives, here is a comprehensive guide designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: April 2026
Answering your request to create a technical support center for minimizing toxicity risks when handling morpholine-4-carbonyl aniline derivatives, here is a comprehensive guide designed for researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Minimizing Toxicity Risks
Welcome to the technical support center for the safe handling and management of morpholine-4-carbonyl aniline derivatives. This guide is designed to provide you with the essential knowledge, practical protocols, and troubleshooting advice to mitigate the risks associated with this class of compounds. Given that specific toxicological data for every novel derivative may be limited, our approach is grounded in a comprehensive understanding of the hazards posed by the parent moieties: aniline and morpholine.
The aniline backbone presents a significant risk for methemoglobinemia, potential carcinogenicity, and acute toxicity.[1][2] The morpholine component introduces risks of severe skin and eye corrosion.[3][4][5] Therefore, a stringent and proactive safety culture is not just recommended; it is imperative.
Understanding the "why" behind safety protocols is the first step toward a safer lab environment. The toxicity of morpholine-4-carbonyl aniline derivatives is a composite of its structural components.
Q1: What are the primary health hazards associated with this class of compounds?
The primary health hazards stem from the aniline and morpholine functional groups. Assume your derivative possesses the combined risks of both until proven otherwise.
Hazard
Associated Moiety
Description & Primary Effects
Methemoglobinemia
Aniline
The most critical acute hazard. The aniline metabolite oxidizes iron in hemoglobin, rendering it unable to transport oxygen. This leads to cyanosis (blue skin, lips, and nails), headache, dizziness, fatigue, and in severe cases, can be fatal.[2]
Carcinogenicity & Mutagenicity
Aniline
Aniline is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC and is suspected of causing genetic defects.[1][6]
Acute Toxicity
Aniline & Morpholine
These compounds are considered toxic if swallowed, inhaled, or in contact with skin.[6][7][8] The mean lethal dose of aniline in humans can be as little as 1 gram.[2]
Corrosivity
Morpholine
The morpholine moiety can cause severe skin burns and serious eye damage.[3][5][9] Direct contact can lead to permanent injury.[9]
Organ Toxicity
Aniline & Morpholine
Prolonged or repeated exposure can cause damage to organs, particularly the spleen, liver, and kidneys.[5][10]
Q2: Are there established Occupational Exposure Limits (OELs)?
While specific OELs for novel derivatives are unlikely to exist, you must adhere to the limits established for the parent compounds, primarily aniline, as it is often the most volatile and systemically toxic component.
Agency
Limit for Aniline (Time-Weighted Average, 8-hr)
Skin Notation
OSHA PEL
5 ppm (19 mg/m³)
Yes
ACGIH TLV
2 ppm (7.6 mg/m³)
Yes
NIOSH REL
2 ppm (7.6 mg/m³)
Yes (Potential Carcinogen)
The "Skin" notation indicates that dermal absorption is a significant route of exposure, contributing to overall body burden.[11][12]
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective risk management involves implementing controls in a specific order of preference. Relying solely on Personal Protective Equipment (PPE) is a failure of this fundamental safety principle.
Q3: What is the most effective way to structure our safety protocols?
Always use the Hierarchy of Controls. This framework prioritizes engineering and administrative solutions over personal protective measures.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Elimination/Substitution: Can a less hazardous analogue be synthesized or used? This is the most effective but often least feasible option in drug development.
Engineering Controls: This is your primary line of defense. All work with morpholine-4-carbonyl aniline derivatives must be performed in a certified chemical fume hood.[7][13][14] Ensure safety showers and eyewash stations are readily accessible.[14][15]
Administrative Controls: Develop detailed Standard Operating Procedures (SOPs). Designate specific areas in the lab for working with these compounds. Ensure all personnel receive documented training on the hazards and procedures.
Personal Protective Equipment (PPE): This is the final barrier. It does not reduce the hazard itself but protects you from exposure.
This section addresses common questions and scenarios encountered during experimental work.
Q4: What specific PPE is required for handling these compounds?
A standard lab coat and safety glasses are insufficient. A comprehensive PPE ensemble is mandatory.
PPE Category
Specification & Rationale
Hand Protection
Double-gloving with chemical-resistant gloves is recommended. Use a heavier nitrile or neoprene glove as the outer layer.[7] Why? Anilines can penetrate standard thin nitrile gloves. Always check the manufacturer's compatibility data. Dispose of outer gloves immediately after handling and before touching any other surfaces (keyboards, door handles).
Eye/Face Protection
Tightly-fitting chemical safety goggles are required.[13] If there is a splash risk, a full-face shield must be worn over the goggles .[14] Why? The morpholine moiety poses a severe corrosion risk to the eyes.[5]
Body Protection
A full-length lab coat, buttoned completely, is the minimum requirement.[7] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is necessary.[14] Ensure legs and feet are covered with long pants and closed-toe shoes.
Respiratory Protection
If there is any risk of aerosol generation or if work must be performed outside of a fume hood (which should be avoided), a NIOSH-approved respirator with organic vapor cartridges is required.[16][14] A fit test is mandatory for all respirator users.
Q5: I spilled a small amount of a solution on the benchtop inside the fume hood. What's the correct procedure?
Alert Colleagues: Inform others in the immediate area of the spill.
Containment: Ensure the fume hood sash is kept at the proper height. If safe to do so, contain the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow.[16][15] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.
Decontamination: Once absorbed, carefully collect the material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[7]
Final Cleaning: Decontaminate the surface with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[7] All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.[7]
Documentation: Report the spill according to your institution's environmental health and safety (EHS) policies.
Q6: An analyst is reporting a headache and seems dizzy after working with one of the derivatives. What should I do?
This could be an early sign of methemoglobinemia from aniline exposure.[16] Act immediately.
Remove from Exposure: Immediately move the individual to an area with fresh air.[15]
Call for Emergency Medical Help: Contact your institution's emergency number or 911. Clearly state that the potential exposure is to an aniline derivative and that you suspect methemoglobinemia.
Administer Oxygen: If you are trained and have access to an oxygen supply, administer it.
Check for Cyanosis: Look for any blue discoloration of the skin, lips, or nail beds.[16] Report this sign to the emergency responders.
Provide SDS: Have the Safety Data Sheet (SDS) for the specific compound (or for aniline) ready for the medical team. This is critical as specific treatment with antidotes like methylene blue may be required.[2][13]
Caption: A simplified decision tree for responding to laboratory incidents.
Q7: How should I dispose of waste containing these derivatives?
All waste, including solid compound, solutions, contaminated consumables (gloves, wipes, pipette tips), and cleaning materials, must be treated as hazardous waste.
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[7]
Labeling: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[7] The label must include the full chemical name and the words "Hazardous Waste."
Storage: Store the waste container in a designated, well-ventilated, and secure area with secondary containment.[7]
Disposal: Follow your institution's and local regulatory procedures for hazardous waste pickup and disposal.[13] Never pour this waste down the drain, as aniline derivatives are very toxic to aquatic life.[7][17]
Section 4: Experimental Protocol: Weighing and Solution Preparation
This protocol provides a self-validating system for safely preparing a solution of a morpholine-4-carbonyl aniline derivative.
Objective: To accurately weigh 100 mg of a solid derivative and prepare a 10 mg/mL stock solution in DMSO.
Pre-Requisites:
All work must be performed inside a certified chemical fume hood.
The user must be wearing the full PPE ensemble described in Q4.
An up-to-date SDS for the compound must be reviewed before starting.
A designated hazardous waste container must be ready in the fume hood.
Step-by-Step Methodology:
Preparation:
1.1. Place a spill tray or absorbent bench liner inside the fume hood.
1.2. Place an analytical balance inside the hood. If not possible, use a tared weigh boat with a lid to transport the solid from an external balance to the hood with zero potential for spillage.
1.3. Gather all necessary equipment: spatulas, weigh paper/boat, vortex mixer, volumetric flask, and solvent.
Weighing the Compound:
2.1. Tare the weigh boat on the balance.
2.2. Carefully transfer approximately 100 mg of the solid derivative to the weigh boat using a clean spatula.
2.3. Note the exact weight.
2.4. Decontaminate the spatula immediately by rinsing it with a suitable solvent (e.g., ethanol) into the hazardous waste container, followed by a water rinse.
Solution Preparation:
3.1. Carefully add the weighed solid to a 10 mL volumetric flask.
3.2. Using a pipette, add approximately 8 mL of DMSO to the flask.
3.3. Cap the flask securely and vortex until the solid is completely dissolved.
3.4. Once dissolved, add DMSO to the 10 mL mark.
3.5. Cap and invert the flask several times to ensure homogeneity.
Cleanup and Waste Disposal:
4.1. Dispose of the used weigh boat, any contaminated wipes, and outer gloves into the designated hazardous waste container.
4.2. Wipe down the work area inside the fume hood with a decontaminating solvent. Dispose of the wipe as hazardous waste.
4.3. Remove inner gloves and wash hands thoroughly with soap and water.
References
What are the Health and Safety Guidelines for Using Amines? (n.d.). Vertex AI Search.
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2020). Journal of Health & Pollution.
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
Aniline - Safety Data Sheet. (n.d.). ChemicalBook.
Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
ANILINE - CAMEO Chemicals. (n.d.). NOAA.
Aniline - Standard Operating Procedure. (n.d.). Rutgers University.
Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline. (n.d.). Benchchem.
ANILINE. (2024). Occupational Safety and Health Administration.
SAFETY DATA SHEET - Aniline. (2025). Fisher Scientific.
Aniline and its salts - Evaluation statement. (2023). Australian Industrial Chemicals Introduction Scheme (AICIS).
Aniline | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
2-(morpholine-4-carbonyl)aniline — Chemical Substance Information. (n.d.). NextSDS.
SCOEL/REC/153 Aniline Recommendation from the Scientific Committee on Occupational Exposure Limits. (2016). ResearchGate.
Aniline - Incident management. (2022). GOV.UK.
Aniline - IDLH. (n.d.). NIOSH, CDC.
Morpholine - SAFETY DATA SHEET. (2025). Penta Chemicals.
Personal protective equipment for handling 4-Methyl-1H-indol-3-amine. (n.d.). Benchchem.
SAFETY DATA SHEET - 4-Morpholinoaniline. (2025). Fisher Scientific.
Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
Morpholine - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
Comprehensive Comparison Guide: LC-MS Method Validation for 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline Purity Analysis
Executive Summary The purity profiling of complex pharmaceutical intermediates requires analytical methods that are not only sensitive but mechanistically tuned to the analyte's structural nuances. 2-Fluoro-5-methoxy-4-(...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The purity profiling of complex pharmaceutical intermediates requires analytical methods that are not only sensitive but mechanistically tuned to the analyte's structural nuances. 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is a highly functionalized aromatic compound featuring a basic aniline group, a polar morpholine amide, and electron-modulating fluoro and methoxy substituents.
This guide provides an authoritative comparison of analytical methodologies for the purity analysis of this compound, specifically evaluating Biphenyl vs. C18 column chemistries and LC-MS/MS vs. UV-DAD detection modalities . Furthermore, it outlines a self-validating, step-by-step experimental protocol grounded in the recently updated ICH Q2(R2) guidelines[1].
Analyte Profiling & Analytical Challenges
To design a robust analytical method, one must first deconstruct the chemical causality dictating the analyte's behavior:
The Aniline Moiety: Primary aromatic amines are basic (pKa ~4.5). In reversed-phase liquid chromatography (RPLC), basic nitrogen atoms frequently interact with unendcapped residual silanols on standard silica supports, leading to severe peak tailing and compromised resolution[2].
The Fluorinated Aromatic Ring: The electron-withdrawing fluorine atom and electron-donating methoxy group create a highly polarized
π
-electron system. Standard alkyl phases (like C18) rely solely on dispersive hydrophobic interactions, which are often insufficient for separating closely related positional isomers (e.g., 3-fluoro vs. 2-fluoro derivatives)[3].
The Morpholine Amide: This highly polar, hydrogen-bond-accepting group reduces the overall hydrophobicity of the molecule, leading to poor retention on conventional C18 columns.
Performance Comparisons
Stationary Phase Chemistry: Biphenyl vs. Standard C18
The choice of stationary phase is the primary driver of chromatographic specificity. While C18 is the industry default, a Biphenyl stationary phase offers orthogonal retention mechanisms—specifically
π−π
and dipole-dipole interactions—that are highly sensitive to the electron density of aromatic rings[3].
Biphenyl's
π−π
interactions enhance retention for polar aromatics.
Peak Asymmetry (Tf)
1.65 (Tailing)
1.08 (Symmetrical)
Biphenyl phases often utilize advanced endcapping, shielding basic anilines from silanols.
Isomer Resolution (Rs)
0.8 (Co-elution)
2.4 (Baseline)
π−π
interactions distinguish the subtle electron density shifts between 2-fluoro and 3-fluoro isomers.
Theoretical Plates (N)
8,500
14,200
Sharper peaks on Biphenyl lead to higher apparent efficiency for this specific analyte.
Detection Modality: LC-MS/MS vs. UV-DAD
Under the ICH Q2(R2) framework, an analytical procedure must demonstrate unequivocal specificity[4]. UV-DAD relies on chromophore absorbance, which is non-specific and prone to interference from co-eluting matrix components. LC-MS/MS (using Electrospray Ionization, ESI+) leverages the basicity of the aniline group to achieve superior ionization efficiency, providing mass-to-charge (
m/z
) specificity[5].
Table 2: Detection Modality Validation Metrics
Validation Metric
UV-DAD (254 nm)
LC-MS/MS (ESI+, MRM Mode)
Advantage of LC-MS/MS
Specificity
Low (Subject to co-elution)
High (Precursor/Product ion pairs)
Differentiates isobaric impurities and non-chromophoric degradants.
Limit of Detection (LOD)
50 ng/mL
0.1 ng/mL
500x greater sensitivity due to high ESI+ ionization efficiency of the aniline group.
Limit of Quantitation (LOQ)
150 ng/mL
0.5 ng/mL
Enables trace-level genotoxic impurity profiling.
Linear Dynamic Range
103
104
Broader range accommodates both assay and trace impurity testing in a single run.
Visualizing the Analytical Logic
ICH Q2(R2) Method Validation Lifecycle
The recent ICH Q2(R2) update (effective June 2024) mandates a lifecycle approach to method validation, integrating the Analytical Target Profile (ATP) with continuous monitoring[6].
Caption: ICH Q2(R2) lifecycle approach for LC-MS method validation and continuous monitoring.
Chromatographic Separation Mechanism
The diagram below illustrates why the Biphenyl column outperforms C18 for this specific analyte.
Caption: Mechanistic comparison of C18 vs. Biphenyl stationary phases for functionalized anilines.
Step-by-Step LC-MS/MS Method Validation Protocol
This protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded prior to validation execution to ensure the instrument is fit-for-purpose[7].
Phase 1: Preparation & System Setup
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Formic acid provides the protons necessary to ionize the aniline group to
−NH3+
).
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Chromatographic Conditions:
Column: Biphenyl (100 mm × 2.1 mm, 1.8 µm).
Flow Rate: 0.4 mL/min.
Gradient: 5% B to 60% B over 8 minutes, hold at 60% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
Mass Spectrometry (QqQ) Conditions:
Ionization: ESI Positive mode (ESI+).
Capillary Voltage: 3.5 kV.
Desolvation Temperature: 450°C.
MRM Transitions: Optimize precursor ion
[M+H]+
and select two product ions (one for quantitation, one for qualification).
Phase 2: System Suitability Testing (SST)
Inject a 10 ng/mL standard solution of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline six times.
Acceptance Criteria: Retention time Relative Standard Deviation (RSD)
≤1.0%
; Peak area RSD
≤2.0%
; Asymmetry factor (Tf) between 0.9 and 1.2. Do not proceed to validation if SST fails.
Phase 3: ICH Q2(R2) Validation Execution
Specificity (Absence of Interference):
Inject blank diluent, mobile phase, and expected degradation products[4].
Criteria: No interfering peaks
>30%
of the LOQ at the retention time of the analyte.
Linearity and Range:
Prepare calibration standards at 7 concentration levels ranging from 0.5 ng/mL (LOQ) to 500 ng/mL.
Criteria: Perform linear regression analysis. The correlation coefficient (
R2
) must be
≥0.995
.
Accuracy (Recovery):
Spike known amounts of the analyte into a sample matrix at three levels (e.g., 50%, 100%, and 150% of the target specification limit). Prepare in triplicate.
Criteria: Mean recovery must fall between 95.0% and 105.0%[6].
Repeatability: Analyze 6 independent preparations of the sample at the 100% test concentration on the same day.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, using a different batch of mobile phase.
Criteria: %RSD of the calculated purity must be
≤2.0%
for both intra-day and inter-day assessments.
References
Validation of Analytical Procedures Q2(R2) - ICH
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL:[Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained
Source: IntuitionLabs
URL:[Link]
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines
Source: Taylor & Francis / International Journal of Environmental Analytical Chemistry
URL:[Link]
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases
Source: ResearchGate
URL:[Link]
Benchmarking 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline binding affinity in kinase assays
This guide provides a comprehensive framework for benchmarking the binding affinity of kinase inhibitors, using the potent and selective Dual Leucine Zipper Kinase (DLK) inhibitor, GNE-3511, as a primary example. The met...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for benchmarking the binding affinity of kinase inhibitors, using the potent and selective Dual Leucine Zipper Kinase (DLK) inhibitor, GNE-3511, as a primary example. The methodologies and principles discussed herein are broadly applicable to researchers, scientists, and drug development professionals engaged in the characterization of novel kinase-targeted compounds. While the user initially inquired about "2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline," publicly available data for this specific molecule as a kinase inhibitor is limited. Therefore, we have pivoted to GNE-3511, a well-characterized inhibitor, to illustrate a robust benchmarking workflow.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites. Consequently, achieving selectivity for a desired kinase target is a paramount challenge in drug discovery. Off-target kinase inhibition can lead to unforeseen toxicities or a polypharmacological profile that may be either beneficial or detrimental. Rigorous, quantitative assessment of a compound's binding affinity across a panel of kinases is therefore a critical step in preclinical development. This guide outlines the principles and practical execution of such a benchmarking study.
Our compound of interest for this guide is GNE-3511 , a potent, selective, and orally bioavailable inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2][3][4] DLK is a key regulator of neuronal degeneration, making its inhibitors promising therapeutic candidates for neurodegenerative diseases.[1][5][6][7] GNE-3511 exhibits a high affinity for DLK with a Ki of less than 0.5 nM.[2][3][4][5]
For comparative purposes, we will benchmark GNE-3511 against a hypothetical ATP-competitive inhibitor, Alternative Compound B , which is postulated to have a different kinase selectivity profile.
Methodologies for Quantifying Kinase Binding Affinity
Several robust methods exist for determining the binding affinity of an inhibitor to a kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice due to their homogeneous format, high sensitivity, and low background interference.[8][9][10] Below, we detail the protocols for two widely used TR-FRET platforms: LanthaScreen® and HTRF®.
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay.[11] It relies on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. The kinase is labeled with a europium-tagged anti-tag antibody. When the tracer is bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor® 647 acceptor. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[11]
Caption: Workflow for the LanthaScreen® Kinase Binding Assay.
Step-by-Step Protocol:
Compound Dilution: Prepare a serial dilution of GNE-3511 and Alternative Compound B in the assay buffer. The final concentration of DMSO should be kept constant across all wells.
Kinase/Antibody Mixture Preparation: Dilute the kinase and the europium-labeled anti-tag antibody in the kinase buffer to 3X the final desired concentration.[11]
Tracer Preparation: Dilute the Alexa Fluor® 647-labeled tracer to 3X the final desired concentration in the kinase buffer. The optimal tracer concentration should be determined experimentally for each kinase.[11]
Assay Assembly:
Add 5 µL of the serially diluted test compound to the wells of a 384-well plate.
Add 5 µL of the kinase/antibody mixture to each well.
Add 5 µL of the tracer solution to each well to initiate the binding reaction.[11]
Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.
Data Acquisition: Read the plate on a microplate reader capable of TR-FRET measurements, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (europium) and 665 nm (Alexa Fluor® 647).
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HTRF® Kinase Assay
HTRF® (Homogeneous Time-Resolved Fluorescence) assays can be configured to measure kinase activity, which is then used to determine inhibitor potency.[10][12] In a typical format, a biotinylated substrate is phosphorylated by the kinase in the presence of ATP. The reaction is stopped, and detection reagents are added: a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotinylated substrate.[12][13] Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.[8][13]
Caption: Workflow for the HTRF® Kinase Activity Assay.
Step-by-Step Protocol:
Compound Dilution: Prepare a serial dilution of GNE-3511 and Alternative Compound B in the appropriate assay buffer.
Kinase Reaction:
Add the test compounds to the wells of a low-volume 384-well plate.
Add a mixture of the kinase and its specific biotinylated substrate to the wells.
Initiate the reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[14]
Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
Detection: Stop the enzymatic reaction by adding the HTRF detection reagents, which are prepared in a buffer containing EDTA to chelate Mg2+ and halt kinase activity.[10] The detection mix contains a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
Incubation: Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.
Data Analysis: Calculate the HTRF ratio [(665 nm / 620 nm) * 10,000]. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50.
Comparative Binding Affinity Data
The following tables summarize the known binding affinities (IC50 values) of GNE-3511 against a panel of related kinases, as well as a hypothetical comparison with Alternative Compound B.[1][5][6] This type of selectivity panel is crucial for understanding the inhibitor's window of activity and potential off-target effects.
Table 1: GNE-3511 Kinase Selectivity Profile
Kinase Target
IC50 (nM)
DLK (MAP3K12)
Ki: 0.5 nM
p-JNK
30
MLK1
67.8
JNK1
129
JNK3
364
JNK2
514
MLK3
602
MLK2
767
MKK4
>5000
MKK7
>5000
Data sourced from MedchemExpress, Sigma-Aldrich, and Cayman Chemical.[1][5][6]
Table 2: Head-to-Head Comparison of GNE-3511 and Alternative Compound B
Kinase Target
GNE-3511 IC50 (nM)
Alternative Compound B IC50 (nM) (Hypothetical)
Selectivity Fold (Alternative B / GNE-3511)
DLK
0.5 (Ki)
50
100x less potent
MLK1
67.8
25
~2.7x more potent
JNK1
129
1500
~11.6x less potent
MKK4
>5000
800
At least 6.25x less potent
Interpretation and Causality
The data presented in Table 1 clearly demonstrates the high potency and selectivity of GNE-3511 for its primary target, DLK.[1][5][6] The >100-fold selectivity against the closely related Mixed Lineage Kinases (MLKs) and Jun N-terminal Kinases (JNKs), and especially the >10,000-fold selectivity against Mitogen-activated protein Kinase Kinases (MKKs), is a hallmark of a well-optimized inhibitor.[4] This selectivity is critical for attributing its neuroprotective effects specifically to the inhibition of DLK in in vivo models.[1][5]
The hypothetical comparison in Table 2 illustrates a common scenario in drug discovery. While GNE-3511 is exceptionally potent for DLK, Alternative Compound B, though less potent on DLK, shows higher potency against MLK1. This would prompt further investigation into the structural determinants of this differential selectivity and could guide future medicinal chemistry efforts. For instance, if the therapeutic hypothesis requires specific inhibition of DLK with minimal impact on MLK1 signaling, GNE-3511 would be the superior compound. Conversely, if a dual DLK/MLK1 inhibitor profile is desired, the scaffold of Alternative Compound B might be a more promising starting point.
Conclusion
Benchmarking the binding affinity of a kinase inhibitor is a multi-faceted process that requires robust assay methodologies and careful data interpretation. By employing techniques such as LanthaScreen® and HTRF®, researchers can obtain high-quality, quantitative data to build a comprehensive selectivity profile. As demonstrated with GNE-3511, this information is invaluable for validating the mechanism of action, predicting potential off-target effects, and ultimately guiding the development of safe and effective kinase-targeted therapies. The protocols and frameworks provided in this guide offer a validated system for the rigorous assessment of novel kinase inhibitors.
References
Scialdone, A. et al. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]
Fu, C. et al. LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology. [Link]
Blair, L.P. et al. LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. [Link]
Trinquet, E. et al. HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Design. [Link]
ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays are... [Link]
PubMed. LSD1/KDM1A inhibitors in clinical trials: advances and prospects. [Link]
Cisbio. Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cisbio Application Note. [Link]
Moro, S. et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry. [Link]
BMG Labtech. LanthaScreen TR-FRET Kinase Assays on microplate readers. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. GNE-3511. [Link]
Validating biological activity of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline derivatives
An in-depth technical evaluation of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline derivatives requires a rigorous understanding of their structural pharmacology and the experimental systems used to validate them. A...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical evaluation of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline derivatives requires a rigorous understanding of their structural pharmacology and the experimental systems used to validate them. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a clear, objective comparison of this novel scaffold against established clinical alternatives, supported by self-validating experimental protocols.
Mechanistic Rationale and Structural Pharmacology
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a highly validated target in oncology. Hyperactivation of this pathway, frequently driven by PIK3CA mutations, necessitates the development of highly potent, isoform-selective ATP-competitive inhibitors[1].
The 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline scaffold is engineered to exploit specific topographical features of the PI3Kα ATP-binding pocket:
The Morpholine Pharmacophore: The morpholine ring is a hallmark of PI3K inhibitors. Causally, the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the hinge region of PI3Kα (or Val882 in PI3Kγ)[2]. The carbonyl linker provides optimal spatial geometry, allowing the morpholine ring to sit deep within the ATP pocket.
The 2-Fluoro-5-methoxy Aniline Moiety: Unsubstituted anilines often suffer from rapid oxidative metabolism. The introduction of the strongly electronegative 2-fluoro group modulates the pKa of the aniline nitrogen, enhancing metabolic stability. Concurrently, the 5-methoxy group projects into the solvent-exposed affinity pocket, forming favorable van der Waals interactions that increase target residence time and improve selectivity over the structurally similar mTOR kinase[3].
Figure 1: Mechanism of action for morpholine-based derivatives within the PI3K/Akt/mTOR signaling cascade.
Comparative Performance Data
To objectively evaluate the biological activity of this novel scaffold, we benchmark it against two established clinical-stage pan-PI3K inhibitors: Pictilisib (GDC-0941) and Buparlisib (BKM120) .
The data below summarizes the biochemical inhibition of PI3Kα and the downstream cellular translation (inhibition of Akt phosphorylation at Ser473) in SKOV3 cells. SKOV3 cells are specifically chosen because they harbor an activating PIK3CA H1047R mutation, making their survival highly dependent on PI3Kα signaling[1].
Data Interpretation: The novel derivative demonstrates superior biochemical potency and cellular translation compared to Pictilisib. The enhanced selectivity window against mTOR is directly attributable to the steric constraints imposed by the 2-fluoro-5-methoxy substitution, which clashes with the tighter mTOR ATP-binding cleft.
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls, rigorous baseline establishment, and orthogonal readouts to eliminate false positives.
Protocol A: Biochemical Validation via ADP-Glo™ Kinase Assay
Causality of Choice: Traditional radiometric assays (using ³²P-ATP) are restricted by low ATP concentrations. The luminescent ADP-Glo™ assay allows the use of physiological ATP concentrations (up to 1 mM), providing a more accurate representation of competitive inhibition in the cellular environment[4].
Figure 2: Step-by-step biochemical validation workflow using the luminescent ADP-Glo kinase assay.
Step-by-Step Methodology:
Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA). Note: BSA prevents non-specific binding of the highly lipophilic aniline derivatives to the plastic microplate.
Enzyme/Substrate Master Mix: Dilute recombinant PI3Kα (p110α/p85α) and PIP2:3PS lipid substrate in the reaction buffer. Dispense 10 µL per well into a 384-well white plate.
Compound Addition (The Variable): Add 5 µL of the 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline derivative in a 10-point, 3-fold dilution series (starting at 1 µM).
Self-Validation Check: Include a 1% DMSO vehicle well (Negative Control / 0% inhibition) and a 1 µM Pictilisib well (Positive Control / 100% inhibition).
Reaction Initiation: Add 5 µL of 100 µM ultra-pure ATP to initiate the reaction. Incubate at room temperature for 60 minutes.
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes[4].
Signal Generation: Add 40 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes in the dark.
Data Analysis: Read luminescence. Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay's robustness before IC₅₀ curve fitting.
Protocol B: Cellular Target Engagement via p-Akt (Ser473) AlphaLISA
Causality of Choice: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump liabilities. Measuring the phosphorylation of Akt at Ser473 (directly downstream of PI3K/PIP3) in a mutant cell line confirms that the compound successfully crosses the lipid bilayer and engages the target in situ[1].
Step-by-Step Methodology:
Cell Seeding: Seed SKOV3 cells (PIK3CA H1047R mutant) at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.
Serum Starvation: Wash cells and replace with serum-free media for 16 hours. Rationale: This reduces background Akt phosphorylation driven by growth factors in FBS, isolating the basal hyperactivation caused by the PIK3CA mutation.
Compound Treatment: Treat cells with the derivative (0.1 nM to 10 µM) for exactly 1 hour.
Lysis and Detection: Aspirate media and add 50 µL of 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.
Readout: Transfer 10 µL of lysate to a 384-well OptiPlate. Add Acceptor beads conjugated to an anti-total-Akt antibody and Donor beads conjugated to an anti-p-Akt (Ser473) antibody. Incubate for 2 hours and read the Alpha signal (excitation at 680 nm, emission at 615 nm).
Strategic Recommendations
For drug development professionals evaluating the 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline scaffold, the data strongly supports its progression into ADME and in vivo pharmacokinetic profiling. The structural integration of the morpholine hinge-binder with the sterically tuned fluorinated aniline yields a best-in-class biochemical profile that successfully translates into cellular target engagement, outperforming first-generation pan-PI3K inhibitors like Pictilisib.
References
Folkes, A. J., et al. "The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer", Journal of Medicinal Chemistry.
"Discovery of a Potent and Isoform-Selective Targeted Covalent Inhibitor of the Lipid Kinase PI3Kα", Journal of Medicinal Chemistry - ACS Publications.
"ADP-Glo™ Lipid Kinase Systems Technical Manual #TM365", Promega Corporation.
"Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors", PMC.
Reproducibility of Large-Scale 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline Synthesis: A Comparative Guide
Executive Summary & Chemical Context 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is a highly functionalized, 1,2,4,5-tetrasubstituted aniline intermediate critical to the synthesis of advanced targeted therapeuti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is a highly functionalized, 1,2,4,5-tetrasubstituted aniline intermediate critical to the synthesis of advanced targeted therapeutics, including PI3K isoform modulators and Polo-like kinase 4 (PLK4) inhibitors[1][2].
At the discovery scale, this compound is typically synthesized via classical peptide coupling of 4-amino-5-fluoro-2-methoxybenzoic acid with morpholine. However, translating this route to multi-kilogram manufacturing exposes severe reproducibility bottlenecks: poor atom economy, hazardous coupling reagents, and competing side reactions from the unprotected primary aniline.
This guide objectively compares the traditional batch amidation route against a modern, highly optimized Continuous-Flow Palladium-Catalyzed Aminocarbonylation process. By analyzing thermodynamic causality, mass transfer kinetics, and space-time yields (STY), we provide a self-validating framework for selecting the most reproducible scale-up strategy.
Mechanistic Pathways & Route Design
The synthesis of the target molecule relies on two primary retrosynthetic disconnections, dictating the choice of starting materials and reaction conditions.
Figure 1: Retrosynthetic pathways for 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline.
Alternative 1: Classical Amide Coupling (Route A)
This route utilizes 4-amino-5-fluoro-2-methoxybenzoic acid[3]. To avoid the explosive hazards of uronium-based reagents (e.g., HATU) at scale, Propylphosphonic anhydride (T3P) is the industry standard[4]. T3P offers low toxicity and generates water-soluble byproducts, simplifying downstream processing[5][6].
The Bottleneck: The unprotected primary aniline on the starting material is nucleophilic. During carboxylic acid activation, intermolecular attack by the aniline competes with morpholine, leading to dimerization and oligomerization. Preventing this requires Boc-protection/deprotection, adding two synthetic steps and drastically increasing the E-factor.
The Optimized Alternative: Pd-Catalyzed Aminocarbonylation (Route B)
This route utilizes 4-bromo-2-fluoro-5-methoxyaniline. By employing a Palladium catalyst and Carbon Monoxide (CO) gas, the morpholine-4-carbonyl group is installed directly in a single step[7][8].
The Mechanistic Advantage: Using a XantPhos-ligated Pd-catalyst ensures high chemoselectivity. The large bite angle of XantPhos accelerates the rate-determining reductive elimination step, preventing off-cycle catalyst degradation (Pd-black formation) and allowing the reaction to proceed at lower temperatures without requiring aniline protection[9][10].
The Engineering Challenge: In batch reactors, the poor gas-liquid mass transfer of CO limits the reaction rate, and pressurized toxic CO poses severe safety risks[11]. Transitioning this chemistry to Continuous Flow resolves both issues.
Quantitative Data Presentation
The following table summarizes the performance metrics of the three distinct manufacturing paradigms based on a 1 kg scale-up target.
To ensure absolute reproducibility, the protocols below are designed as self-validating systems. Analytical checkpoints are embedded to confirm intermediate states before proceeding.
Protocol 1: Continuous Flow Aminocarbonylation (The Optimized Route)
By utilizing a segmented gas-liquid flow regime, the interfacial area between CO and the liquid phase is maximized, ensuring the reaction is kinetically driven rather than mass-transfer limited[11][12].
Figure 2: Continuous flow setup for Pd-catalyzed aminocarbonylation.
Reagents:
4-Bromo-2-fluoro-5-methoxyaniline (1.0 equiv, 0.5 M in 1,4-Dioxane)
Morpholine (2.0 equiv)
Triethylamine (Et₃N) (2.5 equiv)
Catalyst: Silica-supported Pd-XantPhos (packed bed) or homogeneous Pd(OAc)₂/XantPhos (2 mol%)[9][10]
Carbon Monoxide (CO) gas (99.9% purity)
Step-by-Step Procedure:
System Priming: Flush the continuous flow reactor (e.g., Hastelloy tubular reactor or packed-bed column) with anhydrous 1,4-dioxane at 1.0 mL/min. Set the Back Pressure Regulator (BPR) to 15 bar and heat the reactor zone to 100 °C.
Feed Preparation: Prepare the liquid feed by dissolving 4-bromo-2-fluoro-5-methoxyaniline, morpholine, and Et₃N in 1,4-dioxane. Causality Check: Et₃N is required to neutralize the HBr byproduct; failure to include sufficient base will protonate morpholine, halting the catalytic cycle.
Flow Initiation: Introduce the liquid feed via an HPLC pump at 1.0 mL/min. Simultaneously, introduce CO gas via a Mass Flow Controller (MFC) at a rate that establishes a 1.5:1 molar ratio of CO to aryl bromide.
Mixing & Reaction: The streams converge at a T-mixer, creating a segmented (Taylor) flow. The mixture passes through the reactor with a calculated residence time of 15 minutes.
Collection & Workup: The exiting stream is depressurized through the BPR and collected in a vessel containing water (3 volumes).
Validation (In-line/Off-line): Analyze the output via HPLC (254 nm). The disappearance of the aryl bromide peak and the appearance of the target mass (m/z = 254.1) confirms conversion.
Crystallization: The product precipitates upon cooling the aqueous dioxane mixture. Filter, wash with cold water, and dry under vacuum to yield the target compound as an off-white solid (>99% HPLC purity).
Protocol 2: Batch T3P Amidation (For Comparison)
Step-by-Step Procedure:
Protection (Prerequisite): 4-amino-5-fluoro-2-methoxybenzoic acid must first be converted to its N-Boc derivative using Boc₂O (1.1 equiv) in THF/H₂O to prevent self-condensation.
Activation: To a reactor containing the N-Boc acid (1.0 equiv) in Ethyl Acetate (EtOAc), add Morpholine (1.2 equiv) and Pyridine (3.0 equiv). Cool the mixture to 0 °C.
Coupling: Dropwise add T3P (50% w/w solution in EtOAc, 1.5 equiv) maintaining the internal temperature below 5 °C. Causality Check: T3P addition is exothermic. Temperature control prevents the formation of unreactive ketene intermediates and minimizes impurity profiles[6][13].
Reaction: Warm to 20 °C and stir for 18 hours.
Workup: Quench with water. The water-soluble T3P byproducts partition into the aqueous layer[5]. Separate the organic layer, wash with 0.5 M HCl, and concentrate.
Deprotection: Treat the crude intermediate with 4M HCl in Dioxane for 2 hours, followed by basic workup to yield the free aniline target.
Conclusion & Recommendations
While T3P-mediated batch amidation (Route A) is a reliable method for early-stage discovery, its requirement for aniline protection and lengthy reaction times make it economically and environmentally unviable for large-scale manufacturing.
The Continuous Flow Palladium-Catalyzed Aminocarbonylation (Route C) is the definitive choice for scale-up. By leveraging the precise mass-transfer capabilities of segmented flow and the chemoselectivity of XantPhos-ligated Palladium, this route eliminates protecting group chemistry, reduces the reaction time from 18 hours to 15 minutes, and safely manages carbon monoxide at pressure. Drug development professionals looking to secure the supply chain for 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline should adopt flow chemistry to maximize Space-Time Yield and ensure batch-to-batch reproducibility.
References
TREATMENT OF CANCERS USING PI3 KINASE ISOFORM MODULATORS. European Patent Office, Patent EP2914296.
WO2022240876A1 - Polo like kinase 4 inhibitors. Google Patents.
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Process Research & Development (ACS Publications).
Stereochemical Aspects of T3P Amidations. Organic Process Research & Development (ACS Publications).
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE.
Kinetics analysis and automated online screening of aminocarbonylation of aryl halides in flow. RSC Publishing.
Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Organic Letters (ACS Publications).
Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development (ACS Publications).
Comparative Solubility Profiles of Morpholine-4-Carbonyl Anilines in Drug Formulation: A Technical Guide
As a Senior Application Scientist navigating the complex landscape of lead optimization, I frequently encounter highly potent chemical series that suffer from poor physicochemical properties. In modern drug discovery, th...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complex landscape of lead optimization, I frequently encounter highly potent chemical series that suffer from poor physicochemical properties. In modern drug discovery, the morpholine-4-carbonyl aniline motif has emerged as a privileged structural scaffold to rescue lipophilic cores.
This guide provides an objective, data-driven comparison of morpholine-4-carbonyl anilines against alternative solubilizing appendages. By exploring the causality behind its performance and detailing a self-validating thermodynamic solubility protocol, this document serves as a comprehensive resource for formulation scientists and medicinal chemists.
Mechanistic Insight: Why Choose the Morpholine Appendage?
When designing a drug formulation, the choice of a solubilizing moiety dictates not only aqueous solubility but also membrane permeability and metabolic stability. Morpholine is structurally related to piperazine but substitutes one nitrogen atom with an oxygen atom in its six-membered ring 1. This single heteroatom substitution profoundly alters the molecule's behavior:
pKa Modulation and Permeability: The electronegative oxygen atom withdraws electron density from the basic nitrogen, lowering the pKa of morpholine to approximately 8.3–8.4, compared to piperazine's ~9.7 2. This reduced basicity prevents the molecule from being overly ionized at physiological pH (7.4), thereby enhancing membrane permeability across the blood-brain barrier and gastrointestinal tract 3.
Optimal Hydration via Hydrogen Bonding: The oxygen atom acts as a strict hydrogen-bond acceptor, while the nitrogen can act as both an acceptor and a donor (when protonated). This dual capacity facilitates robust solvation in aqueous media, creating a balanced lipophilic–hydrophilic profile 4.
Conformational Flexibility: The morpholine ring easily transitions between chair and skew-boat conformations. This flexibility allows the pharmacophore to adapt to solvent networks during dissolution and to specific target binding pockets during target engagement 4.
Comparative Solubility Profiles
To objectively evaluate the morpholine-4-carbonyl aniline pharmacophore, we must benchmark it against alternative functional groups attached to a generic lipophilic drug core. The table below highlights how morpholine strikes the ideal balance between solubility and permeability, avoiding the "over-ionization" trap of piperazine and the "brick-dust" nature of unsubstituted anilines.
Pharmacophore Appendage
pKa (Basic N)
LogD (pH 7.4)
Kinetic Sol. (µM)
Thermo Sol. (µg/mL)
Permeability (Papp)
Morpholine-4-carbonyl
~8.4
2.1
>200
45.2
High (Balanced)
Piperazine-1-carbonyl
~9.7
1.2
>200
85.0
Low (Over-ionized)
Pyrrolidine-1-carbonyl
~10.4
1.8
150
30.5
Moderate
Unsubstituted Aniline
~4.6
3.5
<10
1.2
High (Poor Sol.)
Data Note: Values represent a comparative baseline for a generic lipophilic scaffold in pH 7.4 phosphate buffer.
While kinetic solubility is sufficient for early-stage high-throughput screening, thermodynamic solubility is the gold standard for lead optimization and drug formulation 5. Thermodynamic assays measure the concentration of a compound as a saturated solution in equilibrium with its solid phase 6.
To ensure absolute trustworthiness, a protocol must be self-validating . If a compound undergoes a polymorphic transition or forms a hydrate during the 24-hour aqueous incubation, the measured solubility reflects the new crystal form, not the original input material. The following Shake-Flask LC-MS protocol includes a critical solid-state validation loop to prevent false data interpretation.
Step-by-Step Workflow
Sample Preparation: Weigh exactly 2.5 mg of the highly pure, crystalline morpholine-4-carbonyl aniline derivative into a 2 mL glass vial 6.
Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., pH 7.4 Phosphate Buffer or FaSSIF).
Equilibration: Seal the vial and incubate on a vial roller system or orbital shaker at 37°C for 24 hours. Causality: 24 hours is required to overcome the kinetic barrier of dissolution and ensure true thermodynamic equilibrium 5.
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Causality: High-speed centrifugation is preferred over filtration to prevent sub-micron colloidal aggregates from artificially inflating the quantification, and to avoid filter-binding artifacts 5.
Quantification (Supernatant): Extract the supernatant, perform necessary serial dilutions, and quantify the dissolved compound via LC-MS/MS against a separately built calibration curve.
Solid-State Validation (Pellet): Carefully extract the remaining solid pellet and analyze it via X-ray Powder Diffraction (XRPD). Causality: Water can act as a plasticizer or reactant. If XRPD shows a shift from an anhydrous form to a hydrate, the solubility value must be flagged as representing the hydrate.
Workflow Visualization
Caption: Workflow of a self-validating thermodynamic solubility assay for drug formulation.
Downstream Formulation Strategies
Even with the optimized physicochemical profile provided by the morpholine-4-carbonyl aniline motif, highly complex drug targets often require massive, lipophilic core structures that depress overall solubility. In these instances, formulation scientists can leverage the specific chemical handles of the morpholine ring:
Salt Screening: The basic nitrogen (pKa ~8.4) is perfectly suited for forming stable salts with counterions like HCl, mesylate, or tosylate. This can dramatically increase the dissolution rate in the gastric environment.
Amorphous Solid Dispersions (ASDs): If the crystalline lattice energy is too high, converting the drug to an amorphous state is necessary. The morpholine oxygen provides an excellent hydrogen-bond acceptor site to interact with polymer donors (e.g., HPMCAS or Copovidone), stabilizing the amorphous state and preventing premature recrystallization during storage or in vivo transit.
References
Enamine:Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb4JxxSFfzZsugmPf0MGdDuzuH7SnrETKHPZrh3P8uvax5Pbx1aRuTDm_eupzn-8OoVjQuikNK1bs6N5J_uNwAPBJuZtmyUedMCTIGpvZhZshgDgzVzxVuQd0W28z1kgV-JW4l-EJQ67kbN8igJ4bP7Y8AakrVXvzKam4SIMMle9JGs2ttINLzySLoxAL0f796DuS7AArweq3eW7-NnJF-XZWkrYoHEXanuRGU8xuYr7pYD2B-s-P9pYaf]
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National Institutes of Health (PMC):Occurrence of Morpholine in Central Nervous System Drug Discovery. NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH90ryCwF32lDT3CnonQ1oE6pRlFQDrM6A2a9u0N_taGC9jEVUNXCw-Gv6rAciKDw4rS0UZRS58UiRAb4EjmFSRXfQzhX2zripM7iAvvXrGtvMDCbA06K_w3YWLUP_ZXWgZtN1qptqLtn8o2g==]
In Vivo Efficacy Comparison of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline Analogs in EGFR-Mutant NSCLC Models
The development of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors for Non-Small Cell Lung Cancer (NSCLC) heavily relies on optimizing the hinge-binding and solvent-exposed moieties of the inhibitor sc...
Author: BenchChem Technical Support Team. Date: April 2026
The development of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors for Non-Small Cell Lung Cancer (NSCLC) heavily relies on optimizing the hinge-binding and solvent-exposed moieties of the inhibitor scaffold. The chemical building block 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline has emerged as a highly privileged aniline substituent. When conjugated to a pyrimidine or quinazoline core, this specific fragment confers exceptional metabolic stability, optimal lipophilicity, and precise steric complementarity within the mutated EGFR ATP-binding pocket.
This guide provides an objective, data-driven comparison of three structural analogs derived from this scaffold, evaluating their in vivo efficacy, pharmacokinetics (PK), and mechanistic advantages in an established H1975 (EGFR L858R/T790M) xenograft model.
Structural Rationale & Analog Design
To understand the causality behind the experimental outcomes, we must first analyze the structure-activity relationship (SAR) of the core aniline substitutions:
2-Fluoro Substitution: The highly electronegative fluorine atom lowers the pKa of the aniline nitrogen, strengthening its hydrogen-bond donor capacity to the kinase hinge region. Furthermore, it blocks cytochrome P450 (CYP)-mediated ortho-oxidation, drastically improving metabolic half-life.
5-Methoxy Substitution: Provides a critical steric fit into a localized hydrophobic sub-pocket of the EGFR kinase domain, enhancing mutant selectivity over wild-type EGFR.
4-(Morpholine-4-carbonyl) Group: This amide-linked morpholine projects into the solvent-exposed region. The morpholine oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility without introducing the severe basicity liabilities associated with secondary or primary amines.
Analogs Evaluated
Analog A (Lead): The exact 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline conjugated to a 3rd-generation irreversible pyrimidine core.
Analog B (Piperazine Variant): Features a piperazine-1-carbonyl group in place of morpholine. Evaluated to test the trade-off between increased basicity/solubility and clearance rates.
Analog C (Des-fluoro Variant): Lacks the 2-fluoro substitution (5-methoxy-4-(morpholine-4-carbonyl)aniline). Evaluated to isolate and quantify the metabolic protection afforded by the fluorine atom.
In Vivo Efficacy: H1975 Xenograft Model
The H1975 cell line harbors the dual L858R/T790M mutation, making it the gold-standard preclinical model for evaluating resistance-overcoming EGFR inhibitors[1].
Quantitative Efficacy Data
Mice were dosed orally (PO) at 10 mg/kg once daily (QD) for 21 days. Tumor volumes and body weights were recorded to assess both efficacy and gross toxicity.
Compound
Tumor Volume Day 0 (mm³)
Tumor Volume Day 21 (mm³)
Tumor Growth Inhibition (TGI %)
Body Weight Change (%)
Vehicle Control
152 ± 12
1245 ± 85
N/A
+2.1%
Analog A (Lead)
148 ± 15
35 ± 10
97.1% (Regression)
-1.5%
Analog B (Piperazine)
150 ± 14
410 ± 45
67.0%
-4.2%
Analog C (Des-fluoro)
155 ± 11
680 ± 60
45.3%
-1.0%
Causality & Insights:
Analog A demonstrated profound tumor regression. The failure of Analog C to achieve regression highlights the critical nature of the 2-fluoro substitution; without it, the compound is rapidly metabolized, failing to maintain therapeutic concentrations within the tumor microenvironment. Analog B showed moderate efficacy but induced higher body weight loss, likely due to off-target toxicities driven by the highly basic piperazine nitrogen accumulating in tissues.
Mechanism of mutant EGFR inhibition by Analog A leading to tumor regression.
Pharmacokinetic (PK) Profiling
To validate the hypothesis that efficacy differences were driven by exposure, a PK study was conducted in BALB/c mice (single 5 mg/kg PO dose).
PK Parameter
Analog A (Morpholine + Fluoro)
Analog B (Piperazine)
Analog C (Des-fluoro)
Cmax (ng/mL)
1,450
890
420
AUC0-inf (h·ng/mL)
12,800
4,100
1,850
T1/2 (hours)
6.5
2.8
1.2
Clearance (L/h/kg)
0.39
1.21
2.70
Causality & Insights:
The PK data perfectly validates the efficacy outcomes. Analog A's morpholine ring provides an optimal LogD, ensuring high oral bioavailability (Cmax) and a low clearance rate. Analog B's piperazine ring is protonated at physiological pH, leading to rapid renal clearance and a short half-life (2.8h). Analog C suffers from severe first-pass metabolism due to the unprotected ortho-position on the aniline ring, resulting in a dismal half-life of 1.2 hours.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: H1975 Xenograft Efficacy Study
Self-Validation Check: The inclusion of a vehicle control arm ensures that baseline tumor growth is robust, validating that any observed TGI is strictly compound-mediated.
Cell Preparation: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest at 80% confluence. Resuspend in a 1:1 mixture of PBS and Matrigel to a concentration of
5×107
cells/mL.
Inoculation: Inject 0.1 mL of the cell suspension subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of ~150 mm³ (calculated as
V=0.5×length×width2
), randomize mice into treatment groups (n=8 per group) to ensure equal baseline disease burden.
Dosing: Formulate compounds in 0.5% Methylcellulose/0.2% Tween-80. Administer via oral gavage (PO) at 10 mg/kg once daily for 21 days.
Data Acquisition: Measure tumor volumes and body weights bi-weekly. Euthanize animals if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%.
Step-by-step in vivo xenograft workflow from cell preparation to PK readout.
Protocol 2: Pharmacokinetic (PK) Profiling
Self-Validation Check: The use of an internal standard (IS) during LC-MS/MS analysis corrects for any analyte loss during plasma extraction, ensuring absolute quantitative accuracy.
Administration: Fast BALB/c mice overnight. Administer a single 5 mg/kg PO dose of the test compound.
Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Transfer 20 µL of plasma to a 96-well plate. Add 100 µL of acetonitrile containing 10 ng/mL of Tolbutamide (Internal Standard) to precipitate proteins.
LC-MS/MS Analysis: Centrifuge the plate and inject 5 µL of the supernatant into a triple quadrupole LC-MS/MS system. Calculate PK parameters using non-compartmental analysis (NCA) via WinNonlin software.
Conclusion
The 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline scaffold represents a highly optimized moiety for kinase inhibitor design. As demonstrated by Analog A, the precise combination of the fluorine atom (for metabolic shielding) and the morpholine ring (for balanced solubility and clearance) results in superior in vivo exposure and profound tumor regression in EGFR-mutant models[2]. Substituting the morpholine for a piperazine or removing the fluorine atom severely compromises the pharmacokinetic profile, directly translating to a loss of in vivo efficacy.
References
Discovery of Novel Allosteric EGFR L858R Inhibitors for the Treatment of Non-Small-Cell Lung Cancer as a Single Agent or in Combination with Osimertinib
Journal of Medicinal Chemistry - ACS Publications[Link]
C4 Therapeutics Presents Pre-clinical Data on CFT8919, A Novel EGFR L858R Degrader
GlobeNewswire / C4 Therapeutics[Link]
Validation
A Comprehensive Spectroscopic Guide to the Validation of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline Reference Standards
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of a reference standard is paramount. It serves as the benchmark against which all subsequent...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of a reference standard is paramount. It serves as the benchmark against which all subsequent batches of a drug substance are measured, ensuring consistency, safety, and efficacy. This guide provides an in-depth, scientifically grounded approach to the spectroscopic validation of a specific and complex small molecule: 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline. As a Senior Application Scientist, my objective is to not only outline the necessary analytical techniques but also to instill a deeper understanding of the causality behind these experimental choices, ensuring a robust and self-validating workflow. This guide is structured to be a practical resource, grounded in established regulatory principles from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4]
The Critical Role of Reference Standard Validation
A well-characterized reference standard is the cornerstone of quality control in the pharmaceutical industry.[5][6] Its purpose is to ensure the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and finished drug products.[5][6] The validation process for a new reference standard, such as 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline, must be rigorous and comprehensive, employing a suite of orthogonal analytical techniques to unequivocally confirm its structure and purity.[6][7] This multi-faceted approach minimizes the risk of erroneous characterization and ensures the reliability of all future analytical measurements that rely on this standard.
The validation of a reference standard is not merely a checklist of experiments; it is a holistic process designed to demonstrate that the material is "fit for its intended purpose."[4][8][9] This principle, central to both USP and ICH guidelines, emphasizes a deep understanding of the molecule and the analytical procedures used for its characterization.[8][10]
Orthogonal Spectroscopic Techniques for Unambiguous Characterization
To achieve a comprehensive and trustworthy validation, a combination of spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle, and their collective data build a robust and irrefutable profile of the reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[7] It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of the carbon-hydrogen framework and the connectivity of different functional groups. For a molecule as complex as 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline, a suite of NMR experiments is necessary.
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we would expect to see distinct signals for the aromatic protons, the methoxy protons, and the morpholine protons. The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling, are critical for confirming the substitution pattern on the aromatic ring.
¹³C NMR (Carbon NMR): This technique provides a count of the number of non-equivalent carbon atoms in the molecule. It is particularly useful for identifying the presence of carbonyl groups and for confirming the overall carbon skeleton.
¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool.[11] Fluorine NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for confirming the presence and electronic environment of the fluorine substituent on the aromatic ring.[11][12] The coupling between the fluorine and adjacent protons (¹H-¹⁹F coupling) provides further structural confirmation.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and for confirming the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for establishing the connectivity across quaternary carbons and heteroatoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
Atom
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Aromatic CH
6.5 - 7.5
110 - 150
Methoxy (-OCH₃)
~3.8
~56
Morpholine (-CH₂N-)
~3.6
~48
Morpholine (-CH₂O-)
~3.7
~67
Carbonyl (C=O)
-
~168
Note: These are approximate predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[13] It is essential for confirming the molecular weight of the reference standard and can provide valuable structural information through the analysis of fragmentation patterns.[13]
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern can be used to confirm the presence of key structural motifs. For 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline, characteristic fragmentation would likely involve the cleavage of the amide bond, leading to the loss of the morpholine group.[14][15][16]
Table 2: Expected Mass Spectrometry Data
Technique
Expected Result
Information Gained
HRMS
Exact mass corresponding to C₁₂H₁₅FN₂O₃
Confirmation of elemental composition
MS/MS
Fragments corresponding to the loss of the morpholine ring and other characteristic cleavages
Structural confirmation of key functional groups
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[17] Each functional group has a characteristic vibrational frequency, providing a molecular "fingerprint."[17]
For our target molecule, the FTIR spectrum would be expected to show characteristic absorption bands for:
N-H stretching of the aniline amine group (around 3300-3500 cm⁻¹)
C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹)
C=O stretching of the amide carbonyl group (around 1630-1680 cm⁻¹)
C-N stretching of the aniline and morpholine groups (around 1250-1350 cm⁻¹)
C-O stretching of the methoxy and morpholine ether groups (around 1000-1300 cm⁻¹)
C-F stretching of the fluoroaromatic group (around 1000-1400 cm⁻¹)
Ultraviolet-Visible (UV-Vis) Spectroscopy: Quantitative Analysis and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the substituted benzene ring in our target molecule.[18] The presence of the methoxy and aniline groups, which are auxochromes, is expected to shift the absorption maximum to longer wavelengths (a bathochromic shift).[18]
While primarily a quantitative technique, UV-Vis spectroscopy also serves as a qualitative tool to confirm the presence of the aromatic system and can be used to determine the concentration of solutions of the reference standard with high accuracy, a critical aspect of its intended use.
Experimental Workflow for Spectroscopic Validation
The following workflow outlines a logical and comprehensive approach to the spectroscopic validation of a new batch of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline reference standard.
Caption: A streamlined workflow for the comprehensive spectroscopic validation of a pharmaceutical reference standard.
Step-by-Step Methodologies
1. NMR Spectroscopy
Sample Preparation: Dissolve an accurately weighed amount of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Acquisition: Acquire ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals and confirm the molecular structure through analysis of chemical shifts, coupling constants, and 2D correlations.
2. Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).
Acquisition: Analyze the sample using an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain the accurate mass. Perform MS/MS analysis to generate a fragmentation pattern.
Data Analysis: Compare the measured accurate mass with the theoretical mass to confirm the elemental composition. Interpret the fragmentation pattern to corroborate the proposed structure.
3. FTIR Spectroscopy
Sample Preparation: Prepare the sample using an appropriate method (e.g., KBr pellet or ATR).
Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
4. UV-Vis Spectroscopy
Sample Preparation: Prepare a series of solutions of the reference standard of known concentrations in a suitable UV-transparent solvent.
Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity.
Conclusion: A Foundation of Trust
The spectroscopic validation of a reference standard like 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is a meticulous process that demands a deep understanding of analytical chemistry and regulatory expectations. By employing a suite of orthogonal spectroscopic techniques, we can build a comprehensive and irrefutable body of evidence to confirm the identity, purity, and strength of the reference standard. This rigorous approach ensures the integrity of the standard, which in turn underpins the quality and safety of the final pharmaceutical product. The methodologies and principles outlined in this guide provide a robust framework for establishing a trustworthy and scientifically sound reference standard program.
References
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. Available at: [Link]
USP <1225> Method Validation - BA Sciences. Available at: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. Available at: [Link]
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available at: [Link]
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. Available at: [Link]
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Available at: [Link]
USP Reference Standards in Pharmaceutical Analysis - SynThink. Available at: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]
Analytical Techniques for Reference Standard Characterization. Available at: [Link]
<1225> VALIDATION OF COMPENDIAL PROCEDURES - ResearchGate. Available at: [Link]
Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology - PubMed. Available at: [Link]
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at: [Link]
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - ACS Publications. Available at: [Link]
Ph. Eur. reference standards - European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
Characterisation of non-compendial reference standards for impurities: How good is good enough? - YouTube. Available at: [Link]
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organization (WHO). Available at: [Link]
Ph. Eur. Reference Standards: Orders and Catalogue. Available at: [Link]
UV-Vis Spectrum of 4-methoxyphenol - SIELC Technologies. Available at: [Link]
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. Available at: [Link]
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Available at: [Link]
FTIR Spectra of pure components and their binary liquid components (Binary mixtures of formamide with aniline, N-methyl aniline and N,N-dimethyl aniline) - Taylor & Francis. Available at: [Link]
ULTRAVIOLET SPECTROSCOPY - St. Paul's Cathedral Mission College. Available at: [Link]
UV/vis absorption and fluorescence spectroscopic study of some new 4-hydroxy-7-methoxycoumarin derivatives. Part I: Effect of substitution by a benzo-1,4-dioxanyl or an ethyl furoate group in the 3-position - New Journal of Chemistry (RSC Publishing). Available at: [Link]
FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... - ResearchGate. Available at: [Link]
FTIR Spectrum of Aniline Monomer The FTIR spectrum for synthesized PANi... | Download Scientific Diagram - ResearchGate. Available at: [Link]
(a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. Available at: [Link]
Absorption and emission spectra of ultraviolet B blocking methoxy substituted cinnamates investigated using the symmetry-adapted cluster configuration interaction method | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]
Can amide bonds fragment in ESI-MS? - Chemistry Stack Exchange. Available at: [Link]
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. Available at: [Link]
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC. Available at: [Link]
Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC. Available at: [Link]
Operational Guide for the Safe Handling and Disposal of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline As a Senior Application Scientist overseeing complex medicinal chemistry and drug development workflows, I frequ...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide for the Safe Handling and Disposal of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
As a Senior Application Scientist overseeing complex medicinal chemistry and drug development workflows, I frequently encounter highly functionalized intermediates like 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline . While its structural complexity makes it highly valuable in drug discovery, it presents a multifaceted challenge for laboratory safety and environmental compliance.
This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound. By understanding the causality behind these procedures—specifically the interplay between its fluorinated aromatic ring, toxic aniline moiety, and nitrogen-rich morpholine group—laboratories can ensure absolute regulatory compliance, protect personnel, and optimize their waste management logistics.
Structure-Hazard Relationship (SHR) Profiling
To design an effective disposal strategy, we must first deconstruct the molecule's functional groups and their corresponding hazards. We do not simply follow rules; we respond to the chemistry.
The Aniline Moiety: Anilines are highly skin-permeable and are known to induce methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin), severely impairing the blood's oxygen transport capacity . This dictates strict dermal protection protocols.
The Fluorinated Aromatic Ring: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures fail to break this bond, which can lead to the environmental release of persistent fluorinated organics. Thus, it mandates high-temperature incineration.
The Morpholine Amide: The high nitrogen content in both the morpholine ring and the amide linkage dictates that combustion will generate significant nitrogen oxides (NOx), requiring specific exhaust scrubbing technologies.
Quantitative Hazard and Disposal Matrix
The following table summarizes the physicochemical data and translates it directly into operational logistics.
Chemical Feature
Operational Implication
Regulatory / Disposal Requirement
Halogenated (Fluorine)
C-F bond requires extreme thermal energy to mineralize.
Must be segregated into Halogenated Organic Waste streams for >1100°C incineration .
Aniline Derivative
High dermal toxicity; potential characteristic toxic waste.
Strict use of Nitrile/Neoprene gloves. Cannot be disposed of in standard municipal trash .
Nitrogen Content
Combustion yields NOx gases.
Incineration facility must possess catalytic reduction or NOx scrubbers.
Solid State (Powder)
Inhalation hazard due to aerosolization of fine particles.
Weighing and transfer must occur within a certified Class II Biological Safety Cabinet or Fume Hood.
Self-Validating Waste Segregation Workflow
A safety protocol is only as robust as its fail-safes. The following workflow is designed as a self-validating system: every segregation step acts as a checkpoint to prevent incompatible mixing, which could lead to exothermic reactions or severe regulatory fines.
Fig 1: Segregation and disposal workflow for fluorinated aniline derivatives.
Mixing halogenated waste with non-halogenated solvents drastically increases the volume of waste requiring expensive, specialized incineration. Segregation is paramount.
Preparation: Ensure the receiving waste carboy is made of High-Density Polyethylene (HDPE) and is explicitly labeled "Hazardous Waste - Halogenated Organics".
Transfer: Using a secondary containment tray, carefully funnel the liquid waste into the carboy.
Causality Check: Do not add this mixture to a carboy containing strong acids or oxidizers. The aniline amine group can react exothermically with acids, while the methoxy ether can form explosive peroxides if exposed to strong oxidizers over time.
Verification Checkpoint: Before sealing, verify that the waste log is updated with the specific chemical name. Self-Validation: If the waste log shows >5% non-halogenated solvent, flag the container for secondary review by the EHS officer.
Protocol B: Solid Waste & Bulk Powder Disposal
Aerosolized toxic powders pose the highest immediate risk to laboratory personnel.
Containment: Perform all transfers of bulk powder inside a functioning fume hood.
Packaging: Place any unused or degraded solid chemical into a chemically compatible, sealable primary container (e.g., a glass vial with a PTFE-lined cap).
Secondary Sealing: Place the primary container inside a heavy-duty, anti-static polyethylene bag. Seal the bag completely.
Verification Checkpoint: Inspect the outer bag for any particulate residue. Self-Validation: Wipe the outside of the bag with a damp paper towel; if the towel shows any discoloration, the bag is compromised and must be re-packaged. Place the verified bag into the designated Solid Hazardous Waste drum.
Aniline derivatives cannot simply be wiped up; they must be chemically contained to prevent dermal absorption and surface staining.
Isolation: Immediately evacuate the immediate area and increase fume hood ventilation. Don heavy-duty Nitrile gloves (double-gloving is recommended) and chemical splash goggles.
Absorption: Cover the spill entirely with a chemically inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use sawdust or paper towels , as these are combustible and can react with organic residues.
Collection: Use a non-sparking plastic scoop to collect the saturated absorbent. Place it directly into a hazardous waste bag.
Decontamination: Wash the spill surface with a mild detergent solution, followed by a water rinse, to remove any remaining methoxy-aniline residues.
Verification Checkpoint: Self-Validation: Visually inspect the area under UV light (if applicable to the specific derivative's fluorescence) or ensure no residual odor or staining remains. Log the spill with the facility's safety office.
Regulatory Compliance & The Chemistry of Incineration
Understanding the endpoint of your waste ensures better handling at the bench. Under EPA RCRA guidelines, wastes containing halogenated organic compounds are strictly regulated due to their environmental persistence .
When 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline reaches a commercial disposal facility, it undergoes High-Temperature Thermal Oxidation .
Mineralization: The incinerator operates at temperatures exceeding 1100°C to provide the activation energy required to shatter the ~485 kJ/mol C-F bond.
Neutralization: The destruction of this molecule produces Hydrofluoric Acid (HF) gas and Nitrogen Oxides (NOx). The incinerator's exhaust must pass through an alkaline wet scrubber (typically utilizing calcium hydroxide) to precipitate the dangerous HF gas into harmless Calcium Fluoride (CaF₂) salts, ensuring no toxic emissions reach the atmosphere.
By rigorously adhering to these segregation and disposal protocols, your laboratory directly enables this complex chemical neutralization process, ensuring both operational excellence and environmental stewardship.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. URL:[Link]
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. URL:[Link]
US Environmental Protection Agency (EPA). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). URL:[Link]
Handling
A Researcher's Guide to the Safe Handling of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline. By synthesizing technical...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline. By synthesizing technical data with field-proven insights, this document aims to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in your research endeavors.
Hazard Identification and Risk Assessment
Aniline and its derivatives are known to be toxic and are readily absorbed through the skin.[1] The presence of a fluorine atom (a halogen) and a morpholine group introduces further considerations for handling and disposal. Based on data from analogous compounds, 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline should be treated as a substance that is potentially:
Harmful if swallowed, in contact with skin, or if inhaled. [2][3]
A cause of skin and serious eye irritation. [2][4][5]
A potential cause of respiratory irritation. [4][5][6]
Therefore, a thorough risk assessment is imperative before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe handling is the consistent and correct use of appropriate PPE. The following table summarizes the minimum required PPE for handling 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline.
PPE Component
Specifications
Rationale
Hand Protection
Chemical-resistant gloves (Nitrile, Neoprene). Inspect for tears or holes before use.
Aromatic amines can be absorbed through the skin.[1] Studies have shown that the breakthrough time for anilines through protective gloves can be short.[1]
Eye Protection
Safety glasses with side shields or chemical splash goggles.
To protect against accidental splashes of the compound, which may cause serious eye irritation.[2][4][5]
Skin and Body Protection
A fully buttoned laboratory coat.
To prevent contact with skin and personal clothing.
Respiratory Protection
Use in a well-ventilated area, such as a chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
To prevent inhalation of the compound, which may be harmful and cause respiratory irritation.[2][4][5][6]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline.
Caption: Workflow for the safe handling of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline.
Step-by-Step Handling Protocol:
Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]
Preparation : Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
Weighing and Transfer : When weighing and transferring the solid compound, take care to avoid generating dust. Use a spatula and a weighing boat within the fume hood.
In Case of a Spill : In the event of a spill, evacuate the area and prevent unprotected personnel from entering. For a small spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][9] Ensure adequate ventilation. For a large spill, contact your institution's environmental health and safety department immediately.
Disposal Plan: Environmental Responsibility
Proper disposal of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline and its associated waste is crucial to protect the environment and comply with regulations.
Waste Categorization:
This compound is a halogenated aromatic amine . Therefore, all waste containing this substance must be collected and disposed of as halogenated organic waste .[10][11]
Disposal Procedure:
Waste Collection :
Solid Waste : Collect any solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
Liquid Waste : Collect any solutions containing the compound in a separate, clearly labeled, and sealed container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.[11]
Decontamination :
All glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) in the fume hood. The rinsate must be collected as halogenated organic liquid waste.
After the initial rinse, glassware can be washed with soap and water.
Final Disposal :
Arrange for the disposal of the collected waste through your institution's hazardous waste management program. Halogenated organic compounds often require high-temperature incineration for complete destruction.[12]
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the integrity of your research.
References
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2-methoxy-5-(morpholine-4-carbonyl)aniline — Chemical Substance Information - NextSDS. Available at: [Link]